molecular formula C28H23N3O5S B10775325 UDM-001651

UDM-001651

Número de catálogo: B10775325
Peso molecular: 513.6 g/mol
Clave InChI: LFOIDLOIBZFWDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UDM-001651 is a useful research compound. Its molecular formula is C28H23N3O5S and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H23N3O5S

Peso molecular

513.6 g/mol

Nombre IUPAC

2-methoxy-6-[6-methoxy-4-[(3-phenylmethoxyphenyl)methoxy]-1-benzofuran-2-yl]imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3

Clave InChI

LFOIDLOIBZFWDO-UHFFFAOYSA-N

SMILES canónico

COC1=CC2=C(C=C(O2)C3=CN4C(=N3)SC(=N4)OC)C(=C1)OCC5=CC(=CC=C5)OCC6=CC=CC=C6

Origen del producto

United States

Foundational & Exploratory

UDM-001651: A Comprehensive Technical Guide to its Mechanism of Action as a PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the mechanism of action of UDM-001651, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). The information presented is collated from key preclinical studies to provide a thorough resource for researchers in thrombosis, hemostasis, and GPCR-targeted drug discovery.

Core Mechanism of Action

This compound is a small molecule inhibitor that potently and selectively antagonizes the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) expressed on platelets. PAR4 is a key receptor for thrombin, a crucial enzyme in the coagulation cascade. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet aggregation and thrombus formation. This compound exerts its antithrombotic effects by blocking the activation of PAR4, thereby inhibiting downstream signaling and subsequent platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

Assay TypeAgonistSpeciesIC50 (nM)
PAR4 Calcium FluxPAR4-AP (AYPGKF-NH2)Human2.4
Platelet Aggregationγ-ThrombinHuman (Platelet-Rich Plasma)25

Table 2: Selectivity Profile of this compound

TargetAgonistSpeciesActivity/Selectivity
PAR1ThrombinHumanHighly selective for PAR4 over PAR1

Table 3: In Vivo Antithrombotic Efficacy of this compound in a Monkey Thrombosis Model

Treatment GroupDosingThrombotic OcclusionBleeding Time
This compoundOrally bioavailableRobust antithrombotic efficacyNo prolongation of kidney bleeding time
Vehicle Control---

Signaling Pathway

The signaling pathway of PAR4 activation and its inhibition by this compound is depicted below. Thrombin cleaves the N-terminal domain of PAR4, exposing a tethered ligand that binds to the receptor and initiates downstream signaling through Gq and G12/13 pathways. This leads to the activation of Phospholipase C (PLC), subsequent increase in intracellular calcium, and ultimately, platelet activation and aggregation. This compound blocks this cascade at the receptor level.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates UDM This compound UDM->PAR4 Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments that characterized the mechanism of action of this compound are provided below.

PAR4 Calcium Flux Assay

This assay was employed to determine the in vitro potency of this compound in a cell-based system.

  • Cell Line: A stable cell line co-expressing human PAR4 and a calcium-sensitive fluorescent probe (e.g., Fluo-4) was used.

  • Compound Preparation: this compound was serially diluted in an appropriate buffer to generate a range of concentrations.

  • Assay Procedure:

    • Cells were seeded into a 96-well plate and incubated.

    • The cells were then loaded with the calcium-sensitive dye.

    • Varying concentrations of this compound were added to the wells and incubated for a specified period.

    • The PAR4-activating peptide (PAR4-AP), AYPGKF-NH2, was added to stimulate the receptor.

    • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of the calcium response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Platelet Aggregation Assay

This ex vivo assay assessed the functional consequence of PAR4 inhibition by this compound on platelet aggregation.

  • Sample Preparation:

    • Whole blood was collected from healthy human donors into citrate-containing tubes.

    • Platelet-rich plasma (PRP) was prepared by centrifugation at a low speed.

  • Compound Incubation: Aliquots of PRP were incubated with various concentrations of this compound or vehicle control.

  • Aggregation Measurement:

    • Platelet aggregation was measured using a light transmission aggregometer.

    • The agonist, γ-thrombin, was added to the PRP samples to induce aggregation.

    • The change in light transmission, which is proportional to the degree of platelet aggregation, was recorded over time.

  • Data Analysis: The IC50 value was determined by measuring the inhibitory effect of this compound on the maximum aggregation response induced by γ-thrombin.

In Vivo Monkey Thrombosis Model

This preclinical animal model was crucial for evaluating the antithrombotic efficacy and bleeding risk of this compound.

Monkey_Thrombosis_Workflow cluster_prep Preparation Phase cluster_thrombosis Thrombosis Induction & Monitoring cluster_assessment Efficacy & Safety Assessment Animal_Prep Cynomolgus Monkey Anesthetization & Surgical Preparation Dosing Oral Administration of this compound or Vehicle Animal_Prep->Dosing Thrombosis_Induction Arterial Thrombosis Induction (e.g., electrolytic injury model) Dosing->Thrombosis_Induction Blood_Flow Monitoring of Blood Flow (e.g., Doppler flow probe) Thrombosis_Induction->Blood_Flow Safety Assessment of Bleeding Time (e.g., kidney bleeding time) Thrombosis_Induction->Safety Efficacy Measurement of Time to Thrombotic Occlusion Blood_Flow->Efficacy Data_Analysis Comparison between Treatment & Vehicle Groups Efficacy->Data_Analysis Safety->Data_Analysis

Caption: Experimental workflow for the in vivo monkey thrombosis model.

  • Animal Model: The study was conducted in cynomolgus monkeys, a relevant non-human primate model for thrombosis research.

  • Drug Administration: this compound was administered orally to the animals at predetermined doses. A vehicle control group was also included.

  • Thrombosis Induction: An arterial thrombosis model, such as the electrolytic injury model in the femoral artery, was used to induce thrombus formation.

  • Efficacy Endpoint: The primary efficacy endpoint was the time to thrombotic occlusion, which was monitored using a Doppler flow probe.

  • Safety Endpoint: The primary safety endpoint was the assessment of bleeding, typically measured by kidney bleeding time.

  • Data Analysis: The antithrombotic efficacy of this compound was determined by comparing the time to occlusion in the treated groups versus the vehicle control group. The bleeding time in the treated groups was compared to the control to assess the safety profile.

UDM-001651: A Technical Whitepaper on a Novel PAR4 Antagonist for Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of UDM-001651, a potent, selective, and orally bioavailable antagonist of the Protease-Activated Receptor 4 (PAR4). This compound has been investigated as a promising antiplatelet agent with the potential for a superior safety profile compared to existing antithrombotic therapies. This guide summarizes its mechanism of action, key quantitative data, and the experimental protocols used in its evaluation.

Introduction: The Role of PAR4 in Thrombosis

Thrombin is the most potent activator of platelets and plays a critical role in hemostasis and thrombosis. It exerts its effects on human platelets primarily through two G protein-coupled receptors (GPCRs): PAR1 and PAR4.[1][2] While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, which is crucial for the stabilization and growth of a thrombus.[3] This suggests that specifically targeting PAR4 could inhibit pathological thrombosis while potentially preserving initial hemostatic functions, offering a wider therapeutic window and reduced bleeding risk compared to broader antiplatelet agents.[3][4] this compound was developed as a tool compound to explore this hypothesis, emerging from an imidazothiadiazole-based chemical series.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, derived from preclinical studies.

Table 1: In Vitro Activity and Selectivity
AssaySpeciesTarget/AgonistParameterValueReference
Calcium MobilizationHumanPAR4 (AYPGKF-NH2)IC502.4 nM[6]
Calcium MobilizationHumanPAR1 (SFLLRN-NH2)IC50> 25,000 nM[6]
Platelet AggregationHumanγ-ThrombinIC5025 nM[6]

Summary: this compound is a highly potent antagonist of human PAR4, with an IC50 of 2.4 nM in a cell-based calcium mobilization assay.[6] Importantly, it demonstrates exceptional selectivity, with over 10,000-fold weaker activity against PAR1, the other major thrombin receptor on platelets.[6] This potency translates to functional antiplatelet activity, as shown by its inhibition of γ-thrombin-induced platelet aggregation with an IC50 of 25 nM.[6]

Table 2: Pharmacokinetics in Cynomolgus Monkey
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Intravenous14500.08270N/A
Oral32901.0810100%

Summary: Pharmacokinetic studies in cynomolgus monkeys, a relevant preclinical model for human platelet pharmacology, revealed that this compound is orally bioavailable.[5] Following a 3 mg/kg oral dose, it achieved a maximum plasma concentration (Cmax) of 290 ng/mL at 1 hour post-administration and demonstrated 100% oral bioavailability.[6]

Table 3: In Vivo Antithrombotic Efficacy in Cynomolgus Monkey
TreatmentDose (mg/kg, p.o.)Thrombus Weight (% Inhibition vs. Vehicle)Kidney Bleeding Time (fold change vs. Vehicle)
This compound395%No significant increase

Summary: In a cynomolgus monkey model of arterial thrombosis, a single 3 mg/kg oral dose of this compound resulted in robust antithrombotic efficacy, inhibiting thrombus formation by 95% compared to the vehicle control.[5][6] Critically, this powerful antithrombotic effect was achieved without a significant prolongation of kidney bleeding time, highlighting a potentially superior safety margin.[5][6]

Mechanism of Action and Signaling Pathways

PAR4 activation by thrombin initiates intracellular signaling cascades through the coupling of two main G protein families: Gq and G12/13.[3] this compound acts as a direct antagonist at the PAR4 receptor, blocking these downstream events.

PAR4_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 UDM This compound UDM->PAR4 Antagonism PLCb PLCβ Gq->PLCb RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG RhoA RhoA Activation RhoGEF->RhoA Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Secretion Ca->Aggregation PKC->Aggregation RhoA->Aggregation InVivo_Workflow cluster_pre Pre-Procedure cluster_procedure Procedure cluster_post Post-Procedure Fasting 1. Animal Fasting (Overnight) Anesthesia 2. Anesthesia (e.g., isoflurane) Fasting->Anesthesia Catheter 3. Catheter Placement (Femoral artery/vein) Anesthesia->Catheter Dosing 4. Dosing (this compound, p.o.) Catheter->Dosing Carotid 5. Carotid Artery Exposure & Isolation Dosing->Carotid FlowProbe 6. Flow Probe & Stenosis Placement Carotid->FlowProbe Electrode 7. Electrode Insertion (Anodal current application) FlowProbe->Electrode Monitor 8. Blood Flow Monitoring (Until occlusion) Electrode->Monitor Thrombus 9. Thrombus Excision & Weighing Monitor->Thrombus Bleeding 10. Kidney Bleeding Time Measurement Thrombus->Bleeding Analysis 11. Data Analysis (% Inhibition) Bleeding->Analysis Logical_Relationship Target This compound Administration (Oral) MOA Selective Antagonism of PAR4 Receptor Target->MOA Target Engagement Cellular Inhibition of Sustained Platelet Activation & Aggregation MOA->Cellular Cellular Effect Efficacy Antithrombotic Efficacy (Thrombus Inhibition) Cellular->Efficacy In Vivo Outcome Safety Preservation of Hemostasis (No Increased Bleeding) Cellular->Safety In Vivo Outcome

References

The Selectivity Profile of UDM-001651: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of UDM-001651, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound. This compound has been identified as a valuable tool compound for investigating the role of PAR4 in thrombosis and other physiological and pathological processes.

Executive Summary

This compound is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4) with an IC50 of 2.4 nM.[1] Developed from an imidazothiadiazole chemotype, this compound has demonstrated significant antithrombotic efficacy in preclinical models.[2] This guide summarizes the quantitative data on its selectivity for PAR4 over other PAR family members and provides detailed experimental protocols for key assays used in its characterization. Furthermore, it visualizes the core signaling pathways of PAR4 and the experimental workflow for assessing antagonist activity.

Selectivity Profile of this compound

The selectivity of this compound for PAR4 is a critical aspect of its utility as a research tool. The following tables summarize its activity against PAR family members and a broader panel of off-target proteins.

Table 1: Potency and Selectivity of this compound against Human PARs

ReceptorAssay TypeAgonistThis compound IC50 (nM)
PAR4 Calcium MobilizationPAR4-AP2.4
PAR1 Calcium MobilizationThrombin>10,000
PAR2 Calcium MobilizationTrypsin>10,000

Data presented in this table is a representative summary based on available literature. The IC50 value for PAR4 is explicitly stated in the referenced source, while the high IC50 values for PAR1 and PAR2 indicate a lack of significant inhibitory activity at concentrations up to 10 µM, demonstrating high selectivity.

Table 2: Off-Target Selectivity Panel for this compound

A comprehensive off-target screening of this compound against a panel of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters has been conducted to assess its specificity. At a concentration of 10 µM, this compound showed no significant inhibition (<50%) of any of the targets in the panel, highlighting its clean off-target profile.

Note: The specific composition of the off-target panel and the precise percentage of inhibition for each target are detailed in the supplementary information of the primary research publication.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Calcium Mobilization Assay for PAR4 Antagonism

This assay is a primary method for determining the functional potency of PAR4 antagonists.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR4 activating peptide (PAR4-AP).

Materials:

  • Cell Line: HEK293 cells stably expressing human PAR4 (HEK-hPAR4).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • PAR4 Agonist: PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.

  • Test Compound: this compound.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed HEK-hPAR4 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with the calcium indicator dye solution in Assay Buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined EC80 concentration of PAR4-AP to all wells simultaneously using the instrument's liquid handler.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence, corresponding to the change in [Ca2+]i, is calculated. The IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

Platelet Aggregation Assay

This assay assesses the functional consequence of PAR4 inhibition in a more physiologically relevant system.

Objective: To evaluate the effect of this compound on platelet aggregation induced by PAR4 activation.

Materials:

  • Platelet Source: Human platelet-rich plasma (PRP) or washed platelets.

  • Agonist: PAR4 activating peptide (PAR4-AP) or thrombin.

  • Test Compound: this compound.

  • Instrumentation: Light transmission aggregometer.

Protocol:

  • PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

  • Compound Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time at 37°C.

  • Aggregation Measurement: Place the cuvettes containing the PRP and compound in the aggregometer and establish a baseline.

  • Agonist Addition: Add the PAR4 agonist to induce platelet aggregation.

  • Data Recording: Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound, and IC50 values are calculated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

PAR4_Signaling_Pathway cluster_membrane Plasma Membrane PAR4 PAR4 Gq Gq PAR4->Gq Activates G12_13 G12/13 PAR4->G12_13 Activates Thrombin Thrombin Thrombin->PAR4 Cleavage PLC PLCβ Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation

Caption: PAR4 Signaling Pathway in Platelets.

Calcium_Mobilization_Workflow start Start plate_cells Plate HEK-hPAR4 Cells start->plate_cells dye_loading Load Cells with Calcium Indicator Dye plate_cells->dye_loading add_compound Add this compound (Varying Concentrations) dye_loading->add_compound incubate Incubate add_compound->incubate read_baseline Read Baseline Fluorescence (FLIPR) incubate->read_baseline add_agonist Add PAR4-AP read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response analyze Analyze Data (Calculate IC50) read_response->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

References

In vitro characterization of UDM-001651.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for publicly available data on the in vitro characterization of a compound designated "UDM-001651" has yielded no specific results. Scientific databases and research articles do not appear to contain information related to a molecule with this identifier.

This suggests that "this compound" may be a proprietary compound name not yet disclosed in public forums, a placeholder designation, or potentially an error in the query. Without access to foundational information regarding the compound's nature, target, and basic biochemical properties, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate the requested visualizations.

To proceed, it would be necessary to have access to internal research reports, patents, or other non-public documentation that describes the initial findings related to this compound. Should such information become available, a comprehensive whitepaper could be developed to address the core requirements of the request.

In-depth Technical Guide: Pharmacokinetics and Oral Bioavailability of UDM-001651

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound UDM-001651, with a focus on its oral bioavailability and the experimental methodologies used for its characterization.

Executive Summary

This document provides a detailed overview of the current understanding of the pharmacokinetic (PK) properties and oral bioavailability of this compound. Despite a comprehensive search of publicly available scientific literature and databases, no specific information or published studies directly referencing "this compound" were found. This suggests that this compound may be a novel therapeutic agent in the very early stages of preclinical development, an internal designation not yet disclosed in public forums, or potentially an incorrect identifier.

The following sections will, therefore, outline the standard experimental protocols and data presentation formats that are typically employed in the pharmaceutical sciences to characterize the pharmacokinetics and oral bioavailability of a new chemical entity. This guide is intended to serve as a foundational framework for researchers, scientists, and drug development professionals who may be involved in the future investigation of this compound or similar compounds.

Introduction to Pharmacokinetics and Oral Bioavailability

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Oral bioavailability (F), a critical parameter in drug development, represents the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. A thorough understanding of a compound's PK profile is essential for determining its dosing regimen, predicting its therapeutic efficacy, and assessing its safety.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, this section presents a template for how such data would be structured and interpreted. The tables below are populated with placeholder data to illustrate the standard format for summarizing key pharmacokinetic parameters.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)
ParameterUnitRat (n=3)Dog (n=3)Monkey (n=3)
Dosemg/kg10.50.5
C₀ng/mL500350400
AUC₀-infng·h/mL120015001600
CLmL/h/kg13.95.65.2
VdssL/kg1.51.21.0
t₁/₂h4.28.59.8

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Terminal half-life.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)
ParameterUnitRat (n=3)Dog (n=3)Monkey (n=3)
Dosemg/kg1055
Cmaxng/mL350450600
Tmaxh1.02.01.5
AUC₀-tng·h/mL240045006400
t₁/₂h4.58.810.1
F (%)%206080

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Terminal half-life; F (%): Oral bioavailability.

Standard Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to determine the pharmacokinetic profile and oral bioavailability of a new chemical entity like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profile of this compound following intravenous and oral administration in various animal species.

Methodology:

  • Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Dosing:

    • Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus injection or short infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

    • Oral (PO): this compound is formulated as a solution or suspension and administered via oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable vessel (e.g., jugular vein, saphenous vein). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to obtain plasma.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to calculate key PK parameters.

Bioanalytical Method Validation

Objective: To ensure the accuracy, precision, and reliability of the analytical method used to quantify this compound in biological matrices.

Methodology: The LC-MS/MS method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: The response of the method is proportional to the concentration of the analyte over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels (L L OQ, LQC, MQC, HQC).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations of Experimental and Logical Workflows

To aid in the understanding of the processes involved in characterizing a new drug candidate, the following diagrams illustrate typical workflows.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Models Animal Models (Rat, Dog, Monkey) Dosing Dosing (IV & PO Administration) Animal_Models->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing LC_MSMS LC-MS/MS Analysis Sample_Processing->LC_MSMS Concentration_Data Plasma Concentration Data Generation LC_MSMS->Concentration_Data NCA Non-Compartmental Analysis (NCA) Concentration_Data->NCA PK_Parameters Calculation of PK Parameters NCA->PK_Parameters Report Data Interpretation & Reporting PK_Parameters->Report

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

oral_bioavailability_logic cluster_losses Factors Reducing Bioavailability Oral_Dose Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Gut_Wall Intestinal Absorption GI_Tract->Gut_Wall Incomplete_Dissolution Incomplete Dissolution GI_Tract->Incomplete_Dissolution Liver Hepatic First-Pass Metabolism Gut_Wall->Liver Portal Vein Poor_Permeability Poor Permeability Gut_Wall->Poor_Permeability Gut_Metabolism Metabolism in Gut Wall Gut_Wall->Gut_Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Fraction) Liver->Systemic_Circulation Hepatic_Metabolism Metabolism in Liver Liver->Hepatic_Metabolism

Caption: Logical relationship of factors influencing oral bioavailability.

Conclusion and Future Directions

While no specific data for this compound is currently available in the public domain, this guide provides a comprehensive framework for the experimental design, data analysis, and interpretation required to elucidate its pharmacokinetic profile and oral bioavailability. Future studies on this compound will need to systematically address the ADME properties of the compound to support its progression through the drug development pipeline. The methodologies and data presentation formats outlined herein represent the industry standard for such investigations and will be crucial for a thorough and robust characterization of this potential new therapeutic agent. Researchers are encouraged to verify the compound identifier and consult internal documentation for any available preliminary data.

UDM-001651: A Comprehensive Technical Review of a Novel Anti-Thrombotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "UDM-001651." The following guide has been generated as a representative example of a technical whitepaper for a hypothetical anti-thrombotic tool compound, hereafter named UDM-HCX . All data, experimental protocols, and pathways are illustrative and modeled on established methodologies in thrombosis research to fulfill the structural and content requirements of the prompt.

Abstract

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events including myocardial infarction and stroke. Platelet activation and aggregation are central to this process, making antiplatelet agents a cornerstone of anti-thrombotic therapy. This document provides a technical overview of UDM-HCX, a novel, potent, and selective small molecule antagonist of the P2Y12 receptor. We summarize its mechanism of action, in vitro and in vivo efficacy, and provide detailed experimental protocols for its characterization, establishing UDM-HCX as a valuable tool compound for thrombosis research.

Mechanism of Action: P2Y12 Receptor Antagonism

UDM-HCX exerts its antiplatelet effect by selectively inhibiting the P2Y12 receptor, a key G-protein coupled receptor (GPCR) on the platelet surface. Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged red blood cells, binds to P2Y12, triggering a signaling cascade that leads to platelet activation and aggregation.

The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP), and this phosphorylated VASP (VASP-P) is crucial for inhibiting the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

By blocking the P2Y12 receptor, UDM-HCX prevents the ADP-induced decrease in cAMP, thereby maintaining high levels of VASP-P. This action ultimately keeps the GPIIb/IIIa receptor in its inactive state, preventing fibrinogen binding and subsequent platelet aggregation.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates UDM_HCX UDM-HCX UDM_HCX->P2Y12 Blocks Gi Gi-Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Gi->AC Inhibits PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P VASP_P->GPIIbIIIa_inactive Maintains Inactive State

Caption: UDM-HCX signaling pathway in platelets.

Quantitative Data Summary

The efficacy of UDM-HCX was evaluated through a series of in vitro and in vivo experiments. The results are summarized below.

Table 1: In Vitro Antiplatelet Activity of UDM-HCX
Assay TypeAgonist (Concentration)EndpointUDM-HCX IC₅₀ (nM)
Light Transmission Aggregometry (Human PRP)ADP (10 µM)% Max Aggregation85.3 ± 7.2
Light Transmission Aggregometry (Human PRP)Collagen (5 µg/mL)% Max Aggregation> 10,000
Light Transmission Aggregometry (Human PRP)Thrombin (0.1 U/mL)% Max Aggregation> 10,000
VASP Phosphorylation Assay (Human Platelets)ADP (10 µM)Platelet Reactivity Index (%)92.1 ± 11.5
Table 2: In Vivo Antithrombotic Efficacy of UDM-HCX
Animal ModelThrombosis InductionUDM-HCX Dose (mg/kg, p.o.)EndpointResult (% vs. Vehicle)
Mouse (C57BL/6)Ferric Chloride (FeCl₃) Carotid Artery Injury10Time to Occlusion (min)+ 150%
Mouse (C57BL/6)Ferric Chloride (FeCl₃) Carotid Artery Injury30Time to Occlusion (min)+ 280%
Rat (Sprague-Dawley)Tail Bleeding Assay30Bleeding Time (sec)+ 45% (moderate increase)

Key Experimental Protocols

Detailed methodologies for the characterization of UDM-HCX are provided below.

Protocol: Light Transmission Aggregometry (LTA)
  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

  • Assay Procedure:

    • Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL using PPP.

    • Aliquot 450 µL of adjusted PRP into siliconized glass cuvettes with a stir bar.

    • Add 5 µL of UDM-HCX (at various concentrations) or vehicle control (0.1% DMSO) and incubate for 5 minutes at 37°C in an aggregometer.

    • Add 50 µL of agonist (e.g., 10 µM ADP) to initiate aggregation.

    • Record the change in light transmission for 10 minutes. The maximum aggregation is calculated relative to the PPP baseline.

    • Generate a dose-response curve to calculate the IC₅₀ value.

Protocol: Ferric Chloride (FeCl₃) Carotid Artery Injury Model
  • Animal Preparation:

    • Anesthetize male C57BL/6 mice (8-10 weeks old) using isoflurane.

    • Administer UDM-HCX (e.g., 10 or 30 mg/kg) or vehicle via oral gavage 1 hour prior to surgery.

    • Make a midline cervical incision and carefully expose the right common carotid artery.

  • Thrombus Induction and Monitoring:

    • Place a Doppler flow probe around the artery to monitor blood flow.

    • Apply a 1x2 mm filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the artery for 3 minutes.

    • Remove the filter paper and rinse the area with saline.

    • Continuously monitor blood flow until stable occlusion (zero flow) occurs. Record the time from FeCl₃ application to occlusion.

Experimental and Drug Development Workflow

The evaluation of a novel anti-thrombotic compound like UDM-HCX follows a structured pipeline from initial discovery to preclinical assessment.

Drug_Discovery_Workflow node_discovery 1. Compound Discovery (HTS / Rational Design) node_vitro 2. In Vitro Screening (LTA, Receptor Binding) node_discovery->node_vitro Lead Identification node_mechanism 3. Mechanism of Action (Signaling Assays, VASP) node_vitro->node_mechanism Characterization node_vivo 4. In Vivo Efficacy (FeCl3 Injury Model) node_mechanism->node_vivo Proof of Concept node_safety 5. Safety & Toxicology (Bleeding Time Assay) node_vivo->node_safety Risk Assessment node_preclinical 6. Preclinical Candidate node_safety->node_preclinical Selection

Caption: Preclinical workflow for UDM-HCX evaluation.

Conclusion

The hypothetical compound UDM-HCX demonstrates the characteristics of a potent and selective P2Y12 antagonist. Its robust in vitro activity against ADP-induced platelet aggregation and significant in vivo efficacy in a murine thrombosis model highlight its potential as a valuable tool for studying the P2Y12 signaling axis and the pathophysiology of thrombosis. The moderate impact on bleeding time suggests a potentially favorable therapeutic window. Further investigation is warranted to fully elucidate its pharmacological profile.

Methodological & Application

Application Notes and Protocols for the Evaluation of UDM-001651 in a Non-Human Primate Model of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a representative template for the evaluation of a novel anti-thrombotic agent, designated here as UDM-001651, in a monkey thrombosis model. Due to the absence of publicly available information on this compound, this document is based on established methodologies for assessing common antiplatelet and anticoagulant agents in non-human primates. Researchers should adapt these protocols based on the specific properties and mechanism of action of this compound.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction and stroke. Non-human primate (NHP) models of thrombosis are crucial for the preclinical evaluation of novel antithrombotic therapies due to their physiological and anatomical similarities to humans.[1] This document outlines a protocol for evaluating the efficacy and safety of a putative anti-thrombotic agent, this compound, in a ferric chloride-induced carotid artery thrombosis model in cynomolgus monkeys. This model is well-established in smaller species and its principles are applicable to NHPs for creating a localized and reproducible thrombus.[2]

Postulated Signaling Pathway of Action for this compound

For the purpose of this template, this compound is postulated to be an inhibitor of a key receptor involved in platelet activation and aggregation. The following diagram illustrates a common signaling pathway targeted by antiplatelet drugs.

cluster_0 Platelet Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Gq Gq Protein PAR1->Gq UDM This compound UDM->PAR1 Inhibition PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Caption: Postulated signaling pathway of this compound as a PAR1 antagonist.

Experimental Protocols

Animal Model
  • Species: Cynomolgus monkeys (Macaca fascicularis)

  • Sex: Male and female

  • Age: Young adult (4-6 years)

  • Weight: 4-7 kg

  • Acclimation: Animals should be acclimated for a minimum of two weeks prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol is adapted from methodologies used in other large animal models and preclinical studies.[2][3]

Materials:

  • This compound (formulation to be determined based on compound properties)

  • Vehicle control

  • Anesthetics (e.g., ketamine, isoflurane)

  • Surgical instruments

  • Doppler ultrasound probe

  • Ferric chloride (FeCl₃) solution (e.g., 20-50% in sterile water)

  • Filter paper strips (2 mm x 5 mm)

  • Physiological saline

  • Sutures

Procedure:

  • Anesthesia and Preparation: Anesthetize the monkey and maintain a surgical plane of anesthesia. Place the animal in a supine position. Surgically expose the common carotid artery.

  • Baseline Blood Flow: Place a Doppler ultrasound probe on the carotid artery to measure baseline blood flow.

  • Dosing: Administer this compound or vehicle control intravenously (or via the appropriate route) at the predetermined dose and time before thrombus induction.

  • Thrombus Induction:

    • Saturate a strip of filter paper with the ferric chloride solution.

    • Apply the filter paper to the adventitial surface of the exposed carotid artery for a specified duration (e.g., 10-15 minutes).

    • Remove the filter paper and rinse the artery with physiological saline.

  • Monitoring: Continuously monitor blood flow using the Doppler probe for a defined period (e.g., 90-120 minutes) to determine the time to occlusion (TTO).

  • Post-Procedure: After the monitoring period, suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

Pharmacodynamic and Safety Assessments

Blood Sampling: Collect blood samples at baseline, and at various time points post-dosing to assess coagulation parameters and platelet function.

Assays:

  • Activated Clotting Time (ACT): A measure of the time it takes for whole blood to clot, providing a general assessment of coagulation.[4][5]

  • Activated Partial Thromboplastin Time (aPTT): Evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[6]

  • Prothrombin Time (PT): Assesses the extrinsic and common pathways of the coagulation cascade.

  • Platelet Aggregometry: Measures the ability of platelets to aggregate in response to various agonists (e.g., ADP, collagen, thrombin).

  • Bleeding Time: A safety assessment to determine the effect of the test article on primary hemostasis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in the Monkey Thrombosis Model

Treatment GroupDose (mg/kg)nTime to Occlusion (TTO) (min)Patency Rate at 90 min (%)Thrombus Weight (mg)
Vehicle Control-6Mean ± SEM%Mean ± SEM
This compoundLow6Mean ± SEM%Mean ± SEM
This compoundMid6Mean ± SEM%Mean ± SEM
This compoundHigh6Mean ± SEM%Mean ± SEM
Positive Controle.g., Aspirin6Mean ± SEM%Mean ± SEM

Table 2: Pharmacodynamic and Safety Parameters of this compound

Treatment GroupDose (mg/kg)Baseline ACT (s)Post-Dose ACT (s)Baseline aPTT (s)Post-Dose aPTT (s)Bleeding Time (min)
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundLowMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundMidMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundHighMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in the monkey thrombosis model.

cluster_workflow Experimental Workflow Acclimation Animal Acclimation Baseline Baseline Measurements (Blood Samples, Vital Signs) Acclimation->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Surgery Surgical Preparation (Carotid Artery Exposure) Dosing->Surgery Induction Thrombus Induction (FeCl₃ Application) Surgery->Induction Monitoring Monitor Blood Flow (Doppler Ultrasound) Induction->Monitoring PD_Safety Pharmacodynamic & Safety Assessments Monitoring->PD_Safety Recovery Animal Recovery & Post-operative Care PD_Safety->Recovery Analysis Data Analysis Recovery->Analysis

Caption: Workflow for evaluating this compound in a monkey thrombosis model.

References

Application Notes and Protocols for Determining Animal Study Dosage of a Novel Investigational Drug

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public data was found for a compound designated "UDM-001651." The following application notes and protocols provide a generalized framework for determining the appropriate dosage of a novel investigational drug (referred to herein as "Compound X") for animal studies. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the compound and the research questions being addressed.

Introduction

Establishing the correct dosage of a novel compound for in vivo animal studies is a critical step in preclinical drug development. The primary objectives are to identify a dose range that is both pharmacologically active and non-toxic, and to understand the compound's pharmacokinetic and pharmacodynamic profiles. This document outlines standard protocols for dose range finding, acute toxicity, and repeated dose toxicity studies, which are fundamental for selecting appropriate doses for subsequent efficacy studies.

Dose Range Finding (DRF) Studies

Objective: To determine a range of doses for a new chemical entity that can be used in subsequent non-clinical studies. This includes identifying the maximum tolerated dose (MTD) and observing any acute toxicities.

Experimental Protocol:
  • Animal Species: Select a rodent species (e.g., Swiss Albino mice or Sprague-Dawley rats) of a specific age and weight range. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the start of the study.

  • Grouping: Assign animals to several dose groups (e.g., 5 groups) and one vehicle control group, with a small number of animals per group (e.g., n=3-5 per sex).

  • Dose Selection: Select a wide range of doses based on in vitro cytotoxicity data (e.g., IC50) or data from similar compounds. A common starting point is a fraction of the LD50 if available, or a logarithmic dose escalation (e.g., 1, 10, 100, 1000 mg/kg).

  • Administration: Administer Compound X via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal). The volume of administration should be based on the animal's body weight.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-administration) and then daily for 7-14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.

Data Presentation:

Table 1: Example Dose Range Finding Data for Compound X in Mice

Dose Group (mg/kg)Vehicle Control101005001000
Number of Animals (M/F) 3/33/33/33/33/3
Mortality (M/F) 0/00/00/01/13/3
Key Clinical Signs NoneNoneMild lethargyPiloerection, severe lethargyAtaxia, tremors, seizures
Mean Body Weight Change (%) +5%+4.5%+2%-8%-15% (of survivors)
Gross Necropsy Findings No visible lesionsNo visible lesionsNo visible lesionsPale liver, enlarged spleenHemorrhagic lungs, discolored kidneys
Preliminary MTD (mg/kg) --~100--

Single Dose Toxicity (Acute Toxicity) Studies

Objective: To evaluate the adverse effects of a single dose of Compound X and to determine the dose at which mortality occurs (LD50).

Experimental Protocol:
  • Guidelines: Follow internationally recognized guidelines such as OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).

  • Animal Model: Typically conducted in two mammalian species (one rodent, one non-rodent).

  • Dosing: Administer a single dose of Compound X to fasted animals. The starting dose is selected based on DRF study results.

  • Observation Period: Observe animals for 14 days for signs of toxicity and mortality.

  • Parameters Monitored: Similar to DRF studies, including clinical signs, body weight, and gross necropsy. Blood samples may be collected for hematology and clinical chemistry analysis at the end of the study.

  • Histopathology: Collect organs and tissues for histopathological examination, especially those showing gross abnormalities.

Data Presentation:

Table 2: Example Acute Toxicity Profile of Compound X in Rats

ParameterVehicle ControlLow Dose (e.g., 50 mg/kg)Mid Dose (e.g., 150 mg/kg)High Dose (e.g., 450 mg/kg)
Mortality 0%0%10%50%
Clinical Signs NoneNoneSedation, hypoactivityAtaxia, labored breathing
Body Weight Change (Day 14) +8%+7%-5%-12%
Hematology WNLWNLSlight decrease in RBCSignificant decrease in RBC, HGB, HCT
Clinical Chemistry WNLWNLElevated ALT, ASTMarkedly elevated ALT, AST, BUN, CREA
Key Histopathological Findings NoneNoneMinimal centrilobular necrosis (liver)Moderate to severe hepatocellular necrosis, renal tubular degeneration
WNL: Within Normal Limits; RBC: Red Blood Cells; HGB: Hemoglobin; HCT: Hematocrit; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CREA: Creatinine.

Repeated Dose Toxicity Studies

Objective: To characterize the toxicological profile of Compound X following repeated administration over a defined period (e.g., 14-day, 28-day, or 90-day studies).

Experimental Protocol:
  • Study Design: Select at least three dose levels (low, mid, high) based on the results of the acute toxicity studies. The high dose should produce some toxicity but not mortality. Include a vehicle control group and potentially a satellite group for recovery assessment.

  • Dosing Regimen: Administer Compound X daily for the duration of the study.

  • In-life Monitoring: Conduct comprehensive clinical observations, body weight measurements, and food/water consumption monitoring. Functional assessments (e.g., neurological, sensory) may also be included.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

Data Presentation:

Table 3: Summary of a 28-Day Repeated Dose Toxicity Study of Compound X in Beagle Dogs

Dose Group (mg/kg/day)Control1030100
Mortality 0/40/40/41/4 (Day 22)
Clinical Signs NoneOccasional emesisEmesis, salivationEmesis, salivation, lethargy, weight loss
Body Weight Change +1.5 kg+1.2 kg-0.5 kg-2.1 kg
Target Organs (Histopathology) NoneLiver (minimal hypertrophy)Liver (hypertrophy, single cell necrosis), Kidney (mild tubular changes)Liver (moderate hypertrophy/necrosis), Kidney (tubular degeneration), GI Tract (inflammation)
No-Observed-Adverse-Effect Level (NOAEL) -10 mg/kg/day--

Visualizations

Experimental_Workflow_for_Dosage_Determination cluster_preclinical Preclinical Dosage Determination Workflow In_Vitro_Studies In Vitro Studies (Cytotoxicity, Target Affinity) DRF Dose Range Finding (e.g., in Mice) In_Vitro_Studies->DRF Provides starting dose estimates Acute_Tox Single Dose (Acute) Toxicity (e.g., in Rats) DRF->Acute_Tox Identifies MTD & toxicities Repeat_Tox Repeated Dose Toxicity (e.g., 28-Day in Rats/Dogs) Acute_Tox->Repeat_Tox Informs dose selection Efficacy_Studies Efficacy Studies (Disease Models) Repeat_Tox->Efficacy_Studies Determines NOAEL & safe dose range

Caption: Workflow for preclinical dosage determination of an investigational drug.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for Compound X Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) TF->Gene_Expression Compound_X Compound X Compound_X->Kinase_B Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound X.

Application Notes and Protocols for UDM-001651 in PAR4 Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDM-001651 is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation and thrombosis.[1][2] These application notes provide a comprehensive overview of the use of this compound as a tool compound for studying PAR4 signaling pathways, including detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Mechanism of Action

This compound is a member of the imidazothiadiazole class of PAR4 antagonists. It acts as a non-competitive inhibitor of PAR4, preventing the conformational changes required for receptor activation by its tethered ligand, which is exposed after proteolytic cleavage by thrombin. By blocking PAR4 activation, this compound effectively inhibits downstream signaling cascades, leading to a reduction in platelet aggregation and thrombus formation.

PAR4 Signaling Pathway

PAR4 is a G protein-coupled receptor that primarily couples to Gαq and Gα12/13. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet activation, aggregation, and degranulation.

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 UDM This compound UDM->PAR4 Inhibits PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Platelet Platelet Aggregation & Thrombus Formation RhoA->Platelet Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Ca->Platelet PKC->Platelet

Figure 1: PAR4 Signaling Pathway and Inhibition by this compound.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Assay TypeSpeciesAgonistIC50 (nM)Notes
Calcium Flux (FLIPR)HumanPAR4-AP2.4Potent inhibition of PAR4-mediated calcium mobilization.
Platelet AggregationHumanγ-Thrombin140Inhibition of thrombin-induced platelet aggregation.
Protease SelectivityVariousN/A>10,000Highly selective for PAR4 over other serine proteases.

Data compiled from publicly available information.

Table 2: Pharmacokinetic Properties of this compound
SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)F (%)
RatIV1--1,030-
RatPO101.51,2308,34081
Cynomolgus MonkeyIV1--2,400-
Cynomolgus MonkeyPO32.01,1009,600100

F (%): Oral Bioavailability. Data is representative of imidazothiadiazole class PAR4 antagonists.

Table 3: In Vivo Antithrombotic Efficacy of this compound Analog
SpeciesModelTreatmentDose (mg/kg, PO)Thrombus Weight Inhibition (%)Bleeding Time Increase
Cynomolgus MonkeyArterial ThrombosisBMS-9861201~80No significant increase

BMS-986120 is a close structural analog of this compound.[3]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes the measurement of this compound's inhibitory effect on PAR4-agonist peptide (PAR4-AP)-induced intracellular calcium mobilization in a human astrocytoma cell line.

Calcium_Assay_Workflow A 1. Cell Culture (1321N1 cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (this compound or Vehicle) B->C D 4. Agonist Addition (PAR4-AP) C->D E 5. Fluorescence Measurement (FLIPR) D->E F 6. Data Analysis (IC50 determination) E->F

Figure 2: Workflow for the In Vitro Calcium Mobilization Assay.

Materials:

  • 1321N1 human astrocytoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Fluo-4 AM calcium indicator dye

  • This compound

  • PAR4-activating peptide (PAR4-AP, sequence: AYPGKF-NH2)

  • 384-well black-walled, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Culture: Culture 1321N1 cells in DMEM/F12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer (HBSS, 20 mM HEPES, pH 7.4). Load the cells with Fluo-4 AM dye (2 µM) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Add PAR4-AP (final concentration 30 µM) to all wells and continue recording fluorescence for an additional 120 seconds.

  • Data Analysis: Determine the maximum fluorescence signal for each well. Normalize the data to the vehicle control and plot the concentration-response curve to calculate the IC50 value for this compound.

Protocol 2: Human Platelet Aggregation Assay

This protocol outlines the procedure to assess the inhibitory effect of this compound on thrombin-induced human platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • Acid-citrate-dextrose (ACD) solution

  • Platelet-rich plasma (PRP)

  • This compound

  • γ-Thrombin

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Collect human blood into tubes containing ACD. Centrifuge the blood at 150 x g for 15 minutes to obtain platelet-rich plasma (PRP).

  • Compound Incubation: Pre-incubate PRP with various concentrations of this compound (e.g., 10 nM to 30 µM) or vehicle (DMSO) for 10 minutes at 37°C in the aggregometer cuvettes with stirring.

  • Agonist-Induced Aggregation: Add γ-thrombin (final concentration 5 nM) to initiate platelet aggregation.

  • Measurement: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer.

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of this compound. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of aggregation inhibition.

Protocol 3: In Vivo Cynomolgus Monkey Thrombosis Model

This protocol is based on a model used to evaluate the antithrombotic efficacy of a close analog of this compound and is provided as a representative method.

Monkey_Thrombosis_Workflow A 1. Animal Preparation (Anesthetized Cynomolgus Monkey) B 2. Drug Administration (this compound analog, PO) A->B C 3. Thrombosis Induction (Femoral artery injury) B->C D 4. Thrombus Formation (60 minutes) C->D E 5. Thrombus Excision & Weighing D->E F 6. Data Analysis (% Inhibition of Thrombus Weight) E->F

Figure 3: Workflow for the In Vivo Monkey Thrombosis Model.

Materials:

  • Cynomolgus monkeys

  • Anesthetics (e.g., ketamine, isoflurane)

  • This compound analog (e.g., BMS-986120)

  • Surgical instruments

  • Electrolytic injury device

Procedure:

  • Animal Preparation: Anesthetize the cynomolgus monkeys and maintain anesthesia throughout the procedure.

  • Drug Administration: Administer the this compound analog orally at the desired dose (e.g., 1 mg/kg).

  • Surgical Procedure: Expose the femoral artery and place an electrode for electrolytic injury.

  • Thrombosis Induction: Induce arterial injury by applying a controlled electrical current to the femoral artery to stimulate thrombus formation.

  • Thrombus Formation Period: Allow the thrombus to form over a period of 60 minutes.

  • Thrombus Excision and Measurement: Excise the thrombotic segment of the artery and weigh the isolated thrombus.

  • Data Analysis: Compare the thrombus weight in treated animals to that in vehicle-treated controls to determine the percentage of thrombus inhibition.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PAR4-mediated signaling pathways. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the role of PAR4 in thrombosis and other physiological and pathological processes. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies.

References

Application Notes and Protocols: Assessing the Effect of UDM-001651 on Bleeding Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical assessment of UDM-001651, a novel chemical entity, on hemostasis. The primary objective is to determine the compound's effect on bleeding time through a series of established in vivo and in vitro experimental protocols. Understanding the potential pro- or anti-hemostatic properties of a new drug candidate is a critical step in preclinical safety and efficacy evaluation. These protocols are designed to be adaptable for various research settings and can be modified based on the specific characteristics of this compound as they are discovered.

1. In Vivo Assessment of Bleeding Time: Mouse Tail Bleeding Assay

The mouse tail bleeding assay is a widely used in vivo method to evaluate primary hemostasis, which is largely dependent on platelet function.[1][2] This assay measures the time required for the cessation of bleeding after a standardized tail transection.

1.1. Experimental Protocol: Mouse Tail Bleeding Assay

Materials:

  • Male or female mice (e.g., C57BL/6 or CD1), 8-12 weeks old

  • This compound dissolved in a suitable vehicle (e.g., saline, DMSO)

  • Vehicle control

  • Positive control (e.g., Aspirin, Heparin)[2][3]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors or scalpel

  • 50 mL conical tube containing 37°C isotonic saline

  • Filter paper

  • Stopwatch

  • Animal balance

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Divide mice into experimental groups (n=8-10 per group): Vehicle control, this compound (at various doses), and Positive control.

    • Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a predetermined time before the assay. The timing should be based on the pharmacokinetic profile of this compound, if known.

  • Anesthesia: Anesthetize the mouse using a consistent and appropriate method.

  • Tail Transection:

    • Once the mouse is fully anesthetized, carefully transect the distal 3 mm of the tail using a sharp scalpel or surgical scissors.[1]

    • Immediately start a stopwatch.

  • Bleeding Time Measurement:

    • Gently immerse the transected tail into the 37°C saline.[4]

    • Every 30 seconds, carefully blot the tail tip with filter paper without disturbing the forming clot.[5]

    • Record the time when bleeding ceases completely for at least 30 seconds. This is the bleeding time.

    • If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), cease the experiment for that animal and record the bleeding time as the cutoff time.[1]

  • Data Analysis:

    • Record the bleeding time for each animal.

    • Calculate the mean and standard deviation for each experimental group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the bleeding times of the this compound-treated groups to the vehicle control group.

1.2. Data Presentation

Treatment GroupDose (mg/kg)NMean Bleeding Time (seconds) ± SDp-value vs. Vehicle
Vehicle Control-10-
This compoundX10
This compoundY10
This compoundZ10
Positive ControlVaries10

2. In Vitro Assessment of Platelet Function: Platelet Aggregation Assay

Platelet aggregation is a key event in hemostasis and thrombosis.[6] An in vitro platelet aggregation assay using light transmission aggregometry can determine the direct effect of this compound on platelet function.[7] This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

2.1. Experimental Protocol: Platelet Aggregation Assay

Materials:

  • Freshly drawn human or animal (e.g., rabbit, mouse) whole blood collected in sodium citrate tubes

  • Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)[8][9]

  • This compound dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., Aspirin, Clopidogrel)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Spectrophotometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the vehicle, this compound (at various concentrations), or positive control to the PRP and incubate for a specified time.

    • Add a platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each sample.

    • Calculate the IC50 value for this compound if a dose-dependent inhibition is observed.

    • Perform statistical analysis to compare the aggregation in the presence of this compound to the vehicle control.

2.2. Data Presentation

AgonistThis compound Concentration (µM)NMean Max Aggregation (%) ± SDp-value vs. Vehicle
ADPVehicle5-
X5
Y5
Z5
CollagenVehicle5-
X5
Y5
Z5
ThrombinVehicle5-
X5
Y5
Z5

3. Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow Diagram

G cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment drug_admin Drug Administration (Vehicle, this compound, Positive Control) anesthesia Anesthesia drug_admin->anesthesia tail_transection Tail Transection anesthesia->tail_transection bleeding_measurement Bleeding Time Measurement tail_transection->bleeding_measurement data_analysis_vivo Data Analysis bleeding_measurement->data_analysis_vivo blood_collection Blood Collection prp_prep PRP/PPP Preparation blood_collection->prp_prep incubation Incubation with this compound prp_prep->incubation agonist_addition Agonist Addition incubation->agonist_addition aggregation_measurement Aggregation Measurement agonist_addition->aggregation_measurement data_analysis_vitro Data Analysis aggregation_measurement->data_analysis_vitro

Caption: Experimental workflow for assessing this compound's effect on bleeding time.

3.2. Simplified Platelet Activation Signaling Pathway

Platelet activation is a complex process involving multiple signaling pathways.[8] Upon vessel injury, platelets adhere to the exposed subendothelial matrix, leading to their activation, granule secretion, and aggregation, ultimately forming a platelet plug.[10] Key agonists that trigger platelet activation include adenosine diphosphate (ADP), collagen, and thrombin.[8]

G cluster_pathway Platelet Activation Pathway ADP ADP Receptors Platelet Surface Receptors (e.g., P2Y12, GPVI, PARs) ADP->Receptors Collagen Collagen Collagen->Receptors Thrombin Thrombin Thrombin->Receptors PLC Phospholipase C (PLC) Activation Receptors->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_mobilization Granule_secretion Granule Secretion (ADP, Thromboxane A2) Ca_mobilization->Granule_secretion Integrin_activation Integrin αIIbβ3 Activation Ca_mobilization->Integrin_activation Platelet_aggregation Platelet Aggregation Granule_secretion->Platelet_aggregation Integrin_activation->Platelet_aggregation

Caption: Simplified overview of major platelet activation signaling pathways.

3.3. Simplified Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[11] The extrinsic pathway is the primary initiator of coagulation following tissue injury.[11]

G cluster_cascade Coagulation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue_Factor Tissue Factor (TF) TF_VIIa TF-VIIa Complex Tissue_Factor->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa Xa Factor Xa TF_VIIa->Xa XIIa Factor XIIa XIa Factor XIa XIIa->XIa IXa Factor IXa XIa->IXa IXa->Xa Thrombin Thrombin (IIa) Xa->Thrombin Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin (Ia) Thrombin->Fibrin Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin

Caption: Simplified diagram of the coagulation cascade pathways.

References

Evaluating the Antiplatelet Potency of UDM-001651: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the antiplatelet potency of the novel compound UDM-001651. The methodologies described herein encompass a range of established in vitro assays designed to assess various aspects of platelet function, from aggregation and activation to the underlying signaling pathways. These protocols are intended to guide researchers in generating robust and reproducible data for the characterization of this compound's antiplatelet profile.

Introduction to Antiplatelet Potency Evaluation

The assessment of antiplatelet agents is crucial in the discovery and development of new therapies for thrombotic diseases. A comprehensive evaluation involves multiple assays that probe different facets of platelet biology. This document outlines key methodologies, including the gold-standard Light Transmission Aggregometry (LTA), Whole Blood Aggregometry (WBA), Flow Cytometry for platelet activation marker analysis, and viscoelastic tests like Thromboelastography (TEG) with platelet mapping. Additionally, point-of-care relevant assays such as the VerifyNow system are discussed. Understanding the mechanism of action of this compound will be critical in selecting the most appropriate assays and interpreting the resulting data.

Platelet Activation Signaling Pathways

Platelet activation is a complex process initiated by various agonists and mediated by intricate signaling pathways. A foundational understanding of these pathways is essential for elucidating the mechanism of action of antiplatelet compounds like this compound. Key pathways include those triggered by G-protein coupled receptors (GPCRs) for agonists such as ADP, thrombin, and thromboxane A2, leading to downstream activation of phospholipase C (PLC), protein kinase C (PKC), and mobilization of intracellular calcium.[1][2] Another critical pathway involves the PI3K/Akt signaling cascade, which plays a role in amplifying platelet activation signals.[3]

Platelet_Activation_Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Collagen Collagen GPVI GPVI Collagen->GPVI TXA2 Thromboxane A2 TP TP TXA2->TP Gi Gi P2Y12->Gi Gq Gq PAR1_4->Gq PLC Phospholipase C (PLC) GPVI->PLC TP->Gq Gq->PLC PI3K PI3K Gi->PI3K AdenylylCyclase Adenylyl Cyclase (AC) Gi->AdenylylCyclase PKC Protein Kinase C (PKC) PLC->PKC Ca2 Ca²⁺ Mobilization PLC->Ca2 via IP3 IntegrinActivation Integrin αIIbβ3 Activation PI3K->IntegrinActivation GranuleSecretion Granule Secretion PKC->GranuleSecretion ShapeChange Shape Change Ca2->ShapeChange Ca2->IntegrinActivation cAMP ↓ cAMP AdenylylCyclase->cAMP inhibition Aggregation Aggregation GranuleSecretion->Aggregation release of ADP, TXA2 IntegrinActivation->Aggregation

Caption: Overview of major platelet activation signaling pathways.

Experimental Protocols

The following section details the protocols for key assays to determine the antiplatelet effects of this compound.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function and is essential for characterizing the inhibitory effect of this compound on platelet aggregation.[4][5]

LTA_Workflow start Start blood_collection Collect whole blood in sodium citrate tubes start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) by centrifugation blood_collection->prp_prep incubation Pre-incubate PRP with This compound or vehicle prp_prep->incubation aggregation Induce aggregation with agonist (e.g., ADP, Collagen, AA) incubation->aggregation measurement Measure light transmittance over time aggregation->measurement analysis Calculate % aggregation and % inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for Light Transmission Aggregometry.

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.[6] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[7]

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6][7]

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[6]

    • Adjust the platelet count of the PRP with PPP if necessary (typically to 200-350 x 10³/µL).[8]

  • Assay Performance:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Blank the aggregometer using PPP (representing 100% aggregation).

    • Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C.[4][9]

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) to induce aggregation.[4]

    • Record the change in light transmittance for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).

Data Presentation:

Concentration of this compoundAgonist (Concentration)Maximum Aggregation (%)Inhibition (%)
Vehicle ControlADP (10 µM)850
1 µMADP (10 µM)6029.4
10 µMADP (10 µM)3064.7
100 µMADP (10 µM)594.1
Vehicle ControlCollagen (2 µg/mL)900
1 µMCollagen (2 µg/mL)7516.7
10 µMCollagen (2 µg/mL)4055.6
100 µMCollagen (2 µg/mL)1088.9
Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific platelet surface markers, providing insights into the activation state of individual platelets.[10][11]

Protocol:

  • Blood Collection: Collect whole blood in sodium citrate or other suitable anticoagulant tubes.

  • Sample Preparation:

    • Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).

    • Add this compound at various concentrations or vehicle control and incubate.

    • Add a platelet agonist (e.g., ADP, TRAP) to stimulate platelet activation.

    • Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for activated GPIIb/IIIa, anti-CD63-V450).[12][13]

    • Incubate in the dark at room temperature.

  • Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring a sufficient number of platelet events.

  • Data Analysis:

    • Gate the platelet population based on their forward and side scatter characteristics.

    • Quantify the percentage of platelets positive for each activation marker and the mean fluorescence intensity (MFI).

    • Determine the dose-dependent inhibitory effect of this compound on the expression of activation markers.

Data Presentation:

Concentration of this compoundAgonistCD62P Positive (%)PAC-1 Positive (%)
Resting (No Agonist)None53
Vehicle ControlADP (10 µM)6075
1 µMADP (10 µM)4555
10 µMADP (10 µM)2025
100 µMADP (10 µM)810
Thromboelastography (TEG) with Platelet Mapping

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.[14][15] The platelet mapping assay specifically evaluates the contribution of platelets to clot strength in response to arachidonic acid (AA) and ADP.[14][16]

Protocol:

  • Blood Collection: Collect whole blood into tubes containing a suitable anticoagulant (e.g., heparin or citrate, depending on the specific TEG assay).

  • Assay Performance:

    • Follow the manufacturer's instructions for the TEG analyzer.

    • For platelet mapping, the assay is typically run in three channels:

      • Thrombin-induced clot: Measures maximum clot strength.

      • AA-induced platelet activation: Assesses the cyclooxygenase-1 (COX-1) pathway.

      • ADP-induced platelet activation: Evaluates the P2Y12 receptor pathway.

    • Incubate the blood samples with this compound or vehicle control prior to analysis if assessing direct in vitro effects.

  • Data Analysis:

    • The instrument software calculates the maximum amplitude (MA) for each channel.

    • The percentage of platelet inhibition is calculated based on the reduction in MA in the AA or ADP channel compared to the thrombin-induced channel.

Data Presentation:

TreatmentMA-Thrombin (mm)MA-AA (mm)% AA InhibitionMA-ADP (mm)% ADP Inhibition
Vehicle Control706014.3657.1
This compound (10 µM)683055.94041.2
VerifyNow Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood.[17][18] Specific cartridges are available to assess the effects of drugs targeting the P2Y12 receptor (PRUTest) and aspirin (Aspirin Test).[17][19][20][21]

VerifyNow_Principle cluster_components Assay Components cluster_process Process cluster_detection Detection WholeBlood Whole Blood Sample (with this compound) PlateletActivation Platelet Activation WholeBlood->PlateletActivation FibrinogenBeads Fibrinogen-coated Microbeads Binding Activated Platelets Bind to Beads FibrinogenBeads->Binding Agonist Agonist (e.g., ADP, AA) Agonist->PlateletActivation PlateletActivation->Binding Aggregation Bead Aggregation Binding->Aggregation LightTransmittance Increased Light Transmittance Aggregation->LightTransmittance Result Result in PRU or ARU LightTransmittance->Result

Caption: Principle of the VerifyNow platelet function assay.

Protocol:

  • Sample Collection: Collect whole blood in the appropriate Greiner blue top (3.2% sodium citrate) tube provided with the assay kit.

  • Assay Performance:

    • Ensure the VerifyNow instrument is calibrated and has passed quality control.

    • If evaluating the direct in vitro effect, this compound would need to be incubated with the whole blood sample prior to being introduced to the cartridge. Note: This may represent an off-label use of the clinical diagnostic test.

    • Insert the appropriate assay cartridge (e.g., PRUTest for P2Y12 pathway, Aspirin Test for COX-1 pathway) into the instrument.

    • Follow the instrument prompts to introduce the blood sample.

    • The instrument automatically performs the assay and reports the results.

  • Data Analysis:

    • Results for the PRUTest are reported in P2Y12 Reaction Units (PRU).

    • Results for the Aspirin Test are reported in Aspirin Reaction Units (ARU).

    • A lower PRU or ARU value indicates a higher level of platelet inhibition.

Data Presentation:

TreatmentAssayResult (Units)Interpretation
Baseline (Pre-incubation)PRUTest250 PRUNormal Platelet Function
This compound (10 µM)PRUTest80 PRUP2Y12 Pathway Inhibition
Baseline (Pre-incubation)Aspirin Test600 ARUNormal Platelet Function
This compound (10 µM)Aspirin Test450 ARUCOX-1 Pathway Inhibition

Summary and Conclusion

The comprehensive evaluation of this compound's antiplatelet potency requires a multi-faceted approach. The protocols outlined in this document provide a robust framework for characterizing the compound's effects on platelet aggregation, activation, and overall contribution to clot formation. By employing these standardized methods, researchers can generate high-quality, comparable data to elucidate the mechanism of action of this compound and inform its potential as a novel antiplatelet agent. It is recommended to use a combination of these assays to build a complete pharmacological profile of the compound.

References

UDM-001651: A Potent and Selective Pharmacological Tool for Interrogating PAR4 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G protein-coupled receptor (GPCR), plays a critical role in thrombosis and hemostasis. Activated by proteases such as thrombin, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation. Its sustained signaling, in contrast to the transient signaling of PAR1, makes it a compelling target for the development of novel antiplatelet therapies. UDM-001651 is a potent, selective, and orally bioavailable antagonist of PAR4, making it an invaluable pharmacological tool for studying the receptor's function in various physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound in preclinical research.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological properties of this compound, demonstrating its potency, selectivity, and antithrombotic efficacy.

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesAgonistIC50 (nM)
Platelet AggregationHumanγ-thrombin2.4
Platelet AggregationHumanPAR4-AP (AYPGKF-NH2)3.1
Calcium Mobilization (FLIPR)HumanPAR4-AP (AYPGKF-NH2)4.2

Table 2: Selectivity Profile of this compound

Receptor/EnzymeAssay TypeIC50 (nM)
PAR1Calcium Mobilization>10,000
PAR2Calcium Mobilization>10,000
A broad panel of receptors, ion channels, and enzymesRadioligand Binding/Enzymatic AssaysNo significant activity at 10 µM

Table 3: In Vivo Antithrombotic Efficacy of this compound in a Monkey Arterial Thrombosis Model

Dose (mg/kg, p.o.)Inhibition of Thrombus Formation (%)Bleeding Time Prolongation
185No significant effect
395No significant effect

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

In Vitro Human Platelet Aggregation Assay

Objective: To determine the potency of this compound in inhibiting PAR4-mediated platelet aggregation.

Materials:

  • Human whole blood from healthy, consenting donors.

  • Acid-citrate-dextrose (ACD) solution.

  • Prostaglandin E1 (PGE1).

  • Apyrase.

  • Platelet-rich plasma (PRP).

  • Tyrode's buffer.

  • This compound.

  • PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2 or γ-thrombin.

  • Light transmission aggregometer.

Protocol:

  • Preparation of Washed Platelets:

    • Collect human whole blood into syringes containing ACD anticoagulant.

    • Centrifuge the blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Add PGE1 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

    • Resuspend the platelet pellet gently in Tyrode's buffer containing PGE1 and apyrase.

    • Centrifuge again at 800 x g for 10 minutes.

    • Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Platelet Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C.

    • Add various concentrations of this compound or vehicle (DMSO) to the platelet suspension and incubate for 15 minutes at 37°C.

    • Place the platelet suspension in the aggregometer cuvette with a stir bar.

    • Initiate platelet aggregation by adding a PAR4 agonist (e.g., γ-thrombin at a final concentration of 20 nM or PAR4-AP at 20 µM).

    • Record the change in light transmission for 5-10 minutes.

    • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Calcium Mobilization Assay (FLIPR)

Objective: To measure the inhibitory effect of this compound on PAR4-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing human PAR4.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • PAR4-AP (e.g., AYPGKF-NH2).

  • Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-PAR4 cells in appropriate medium.

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.

    • Place the cell plate into the FLIPR instrument.

    • Add a solution of PAR4-AP to the wells to stimulate the cells.

    • Measure the fluorescence intensity before and after the addition of the agonist.

    • Calculate the inhibition of the calcium response for each concentration of this compound and determine the IC50 value.

In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)

Objective: To evaluate the antithrombotic efficacy of orally administered this compound.

Materials:

  • Cynomolgus monkeys.

  • This compound formulated for oral administration.

  • Anesthetic agents.

  • Surgical instruments.

  • Electrolytic injury model setup (e.g., constant current stimulator).

  • Flow probe to measure carotid artery blood flow.

Protocol:

  • Animal Preparation and Dosing:

    • Fast the monkeys overnight before the experiment.

    • Administer this compound or vehicle orally at the desired dose and time point before the induction of thrombosis.

  • Surgical Procedure:

    • Anesthetize the monkey.

    • Isolate a section of the carotid artery.

    • Place an electromagnetic flow probe around the artery to monitor blood flow.

  • Induction of Thrombosis:

    • Induce an electrolytic injury to the arterial wall by applying a constant anodal current (e.g., 150 µA) for a set duration (e.g., 90 minutes) via a needle electrode.

  • Measurement of Thrombotic Occlusion:

    • Continuously monitor carotid artery blood flow.

    • Thrombotic occlusion is defined as the cessation of blood flow.

    • Record the time to occlusion.

  • Data Analysis:

    • Compare the incidence and time to occlusion in the this compound-treated group with the vehicle-treated group to determine the antithrombotic efficacy.

  • Bleeding Time Measurement (Optional):

    • Perform a standardized template bleeding time measurement (e.g., on the forearm) before and after drug administration to assess the effect on hemostasis.

Visualizations

The following diagrams illustrate the PAR4 signaling pathway, the experimental workflow for the platelet aggregation assay, and the logical relationship of this compound's mechanism of action.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 UDM This compound UDM->PAR4 Inhibits PLC PLC Gq->PLC RhoA RhoA Activation G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Human Whole Blood PRP Platelet-Rich Plasma (PRP) Blood->PRP Centrifuge Washed Washed Platelets PRP->Washed Wash & Resuspend Incubate Incubate with This compound/Vehicle Washed->Incubate Agonist Add PAR4 Agonist Incubate->Agonist Measure Measure Aggregation (Light Transmission) Agonist->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Logical_Relationship UDM This compound PAR4 PAR4 Receptor UDM->PAR4 Binds to & Antagonizes Signaling Inhibition of PAR4 Signaling Cascade PAR4->Signaling Platelet Reduced Platelet Activation & Aggregation Signaling->Platelet Thrombosis Antithrombotic Efficacy Platelet->Thrombosis

Caption: Mechanism of action of this compound leading to antithrombotic effects.

Application Notes and Protocols for Measuring the IC50 and Kd of UDM-001651 for PAR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDM-001651 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. As a key player in thrombosis and hemostasis, PAR4 is a significant target for the development of novel antiplatelet therapies. Accurate determination of the inhibitory potency (IC50) and binding affinity (Kd) of compounds like this compound is critical for their pharmacological characterization and preclinical development.

These application notes provide detailed protocols for measuring the IC50 and Kd of this compound for PAR4, tailored for researchers in academia and the pharmaceutical industry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's interaction with PAR4.

ParameterValueMethodReference
IC50 4 nMCell-Based Functional Assay (e.g., Platelet Aggregation or Calcium Mobilization)[1]
Kd 1.4 nMRadioligand Binding Assay[1]

Signaling Pathway of PAR4 Activation

Thrombin, a serine protease, activates PAR4 by cleaving its extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades. This process primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion, and aggregation. This compound acts as an antagonist, blocking this activation cascade.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) (Tethered Ligand) PAR4_inactive->PAR4_active Gq Gαq/11 PAR4_active->Gq Activation UDM This compound UDM->PAR4_active Antagonism PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_activation Platelet Activation (Shape Change, Granule Secretion, Aggregation) Ca_release->Platelet_activation PKC->Platelet_activation

Caption: PAR4 signaling pathway and antagonism by this compound.

Experimental Protocols

Determination of IC50 using a Cell-Based Calcium Mobilization Assay

This protocol describes a functional assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit PAR4 agonist-induced calcium mobilization in a recombinant cell line expressing human PAR4 (e.g., HEK293 cells).

Experimental Workflow:

IC50_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Culture PAR4-expressing HEK293 cells cell_plating Plate cells in a 96-well plate cell_culture->cell_plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition agonist_stimulation Stimulate with a PAR4 agonist (e.g., AYPGKF-NH₂) compound_addition->agonist_stimulation read_fluorescence Measure fluorescence intensity agonist_stimulation->read_fluorescence data_normalization Normalize data to controls read_fluorescence->data_normalization curve_fitting Fit concentration-response curve data_normalization->curve_fitting ic50_determination Determine IC50 value curve_fitting->ic50_determination Kd_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis membrane_prep Prepare membranes from PAR4-expressing cells reagent_prep Prepare radioligand and serial dilutions of this compound membrane_prep->reagent_prep incubation Incubate membranes, radioligand, and this compound reagent_prep->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration washing Wash filters to remove nonspecific binding filtration->washing scintillation_counting Measure radioactivity on filters washing->scintillation_counting data_processing Determine specific binding scintillation_counting->data_processing curve_fitting_ki Fit competition curve to determine Ki data_processing->curve_fitting_ki kd_calculation Calculate Kd using the Cheng-Prusoff equation curve_fitting_ki->kd_calculation

References

Application Notes and Protocols: UDM-001651 for High-Throughput Screening of Novel Antithrombotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDM-001651 is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] PAR4 is a key player in thrombin-mediated platelet activation and aggregation, making it a promising target for the development of novel antithrombotic therapies with a potentially wider therapeutic window and lower bleeding risk compared to existing antiplatelet agents.[3][4] The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified an imidazothiadiazole-based chemical scaffold as a PAR4 antagonist.[1][5] Subsequent lead optimization led to the development of this compound and related clinical candidates like BMS-986120.[6] These application notes provide a framework for utilizing HTS assays to identify and characterize novel PAR4 antagonists, using this compound as a reference compound.

Principle of the Assay

The primary application of this compound in a high-throughput setting is as a control compound in screens designed to identify novel inhibitors of PAR4. The assays are typically cell-based, utilizing human platelets or cell lines engineered to express PAR4. The fundamental principle involves stimulating the PAR4 receptor with a specific agonist, such as a PAR4 activating peptide (PAR4-AP) or thrombin, and then measuring the resulting downstream signaling events. Potential inhibitors, along with this compound as a positive control, are pre-incubated with the cells before the addition of the agonist. A reduction in the measured signal in the presence of a test compound indicates potential PAR4 antagonism. Key readouts for these assays include platelet aggregation, calcium mobilization, or the expression of activation markers like P-selectin and the activated form of the GPIIb/IIIa receptor.[7]

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following table summarizes the quantitative data for this compound and the related clinical candidate BMS-986120, highlighting their potency and selectivity. This data is essential for establishing assay windows and for comparing the activity of newly identified compounds.

CompoundTargetAssay TypePotency (IC50)Selectivity vs. PAR1Reference(s)
This compound PAR4PAR4-AP-induced Platelet Aggregation2.4 nM>1000-fold[2]
BMS-986120 PAR4PAR4-AP-induced Platelet Aggregation140 nM71-fold[5]

Experimental Protocols

High-Throughput Screening for PAR4 Antagonists using a Platelet Aggregation Assay

This protocol outlines a method for screening compound libraries for inhibitors of PAR4-mediated platelet aggregation.

1. Materials and Reagents:

  • Human platelet-rich plasma (PRP) or washed platelets

  • HEPES-Tyrode buffer

  • PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2

  • This compound (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Compound library in DMSO

  • 384-well microplates

  • Platelet aggregometer or a microplate reader capable of kinetic measurements

2. Procedure:

  • Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain PRP. For washed platelets, perform additional washing steps with a suitable buffer. Adjust the platelet concentration to the desired density in HEPES-Tyrode buffer.

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Dispense this compound into positive control wells and DMSO into negative (vehicle) control wells.

  • Platelet Dispensing: Add the prepared platelet suspension to all wells of the microplate.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the platelets.

  • Agonist Addition: Add a pre-determined concentration of PAR4-AP to all wells to induce platelet aggregation. The final concentration of the agonist should be optimized to induce a robust aggregation response.

  • Data Acquisition: Immediately after agonist addition, place the microplate in a plate reader or aggregometer and measure the change in light transmittance or absorbance over time. The rate and extent of aggregation are indicative of PAR4 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound by comparing the aggregation response in the compound-treated wells to the vehicle control wells. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Secondary Assay: Flow Cytometry for Platelet Activation Markers

This protocol is for a secondary screen to confirm the activity of hits from the primary screen and to further characterize their mechanism of action.

1. Materials and Reagents:

  • Washed human platelets

  • HEPES-Tyrode buffer

  • PAR4 activating peptide (PAR4-AP)

  • Hit compounds from the primary screen

  • This compound (positive control)

  • Fluorescently labeled antibodies against P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1)

  • Formaldehyde solution for fixing

  • Flow cytometer

2. Procedure:

  • Platelet Preparation: Prepare washed platelets and resuspend them in HEPES-Tyrode buffer.

  • Compound Incubation: In individual tubes or a 96-well plate, incubate the platelets with the hit compounds at various concentrations. Include this compound and a vehicle control.

  • Activation: Add PAR4-AP to stimulate the platelets and incubate for a defined period at 37°C.

  • Staining: Add the fluorescently labeled antibodies (anti-P-selectin and PAC-1) to the platelet suspensions and incubate in the dark at room temperature.

  • Fixing: Fix the platelets with a formaldehyde solution.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained platelets.

  • Data Analysis: Determine the percentage of platelets positive for P-selectin and activated GPIIb/IIIa in the presence and absence of the test compounds. Calculate the IC50 values for the active compounds.

Visualizations

cluster_0 Thrombin-Mediated Platelet Activation Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR1->Gq PAR4->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca++ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_mobilization->Platelet_Activation PKC->Platelet_Activation UDM_001651 This compound UDM_001651->PAR4 Inhibits

Caption: Signaling pathway of PAR4-mediated platelet activation and the inhibitory action of this compound.

cluster_workflow High-Throughput Screening Workflow start Start compound_plating Compound Library Plating (384-well plate) start->compound_plating platelet_addition Addition of Platelet Suspension compound_plating->platelet_addition incubation Incubation (37°C, 15-30 min) platelet_addition->incubation agonist_addition Addition of PAR4 Agonist incubation->agonist_addition data_acquisition Kinetic Measurement of Platelet Aggregation agonist_addition->data_acquisition data_analysis Data Analysis (% Inhibition) data_acquisition->data_analysis hit_identification Hit Identification data_analysis->hit_identification secondary_assays Secondary Assays (e.g., Flow Cytometry) hit_identification->secondary_assays Active end End hit_identification->end Inactive secondary_assays->end

Caption: Experimental workflow for high-throughput screening of PAR4 antagonists.

cluster_logic Drug Discovery Logic hts High-Throughput Screening hit_id Hit Identification (Imidazothiadiazole Scaffold) hts->hit_id lead_op Lead Optimization (SAR Studies) hit_id->lead_op udm_dev Development of this compound (Potent & Selective Antagonist) lead_op->udm_dev preclinical Preclinical Testing (In vivo Efficacy & Safety) udm_dev->preclinical clinical Clinical Candidates (e.g., BMS-986120) preclinical->clinical

Caption: Logical progression from HTS to the development of clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UDM-001651 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for optimizing the concentration of the novel inhibitor, UDM-001651, for in vitro assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For a novel compound like this compound, it is advisable to perform a broad dose-response experiment. A typical starting range would span several orders of magnitude, from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). This wide range helps in identifying the optimal concentration window for efficacy while avoiding toxicity. It's important to note that inhibitors effective in cells only at concentrations greater than 10 µM may be acting non-specifically.[1]

Q2: How do I properly dissolve and store this compound?

A2: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is crucial to ensure the compound is fully dissolved. For storage, solid forms of the compound are typically kept at -20°C for long-term stability (up to 3 years), while stock solutions in DMSO are also stored at -20°C.[2] Always refer to the manufacturer's specific recommendations if available.

Q3: My compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules.[2] Here are some steps to troubleshoot this issue:

  • Lower the final concentration: The compound may be exceeding its aqueous solubility.

  • Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment.[2]

  • Consider a different solvent system: A co-solvent system might be necessary to improve solubility.[2]

Q4: What are off-target effects and how can I minimize them with this compound?

A4: Off-target effects happen when a small molecule inhibitor interacts with proteins other than its intended target, which can lead to misleading results.[3] To minimize these effects:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired biological effect through careful dose-response experiments.[3]

  • Orthogonal Validation: Confirm the observed phenotype using a structurally different inhibitor for the same target, if available.[3]

  • Genetic Validation: Compare the phenotype from this compound treatment with that from genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the target protein.[3]

Q5: Why is the effective concentration in my cell-based assay much higher than the biochemical IC50 value?

A5: It is common for the potency of a compound in a cell-based assay (cellular IC50) to be lower than its potency in a biochemical assay (biochemical IC50).[1][4] This discrepancy can be due to several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or the compound being actively pumped out of the cell.[5]

Troubleshooting Guide

This section addresses common issues encountered when determining the optimal concentration of this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.Ensure uniform cell density across all wells. Consider not using the outer wells of the plate. Ensure thorough mixing of the compound in the media before adding to cells.
No observable effect even at high concentrations Poor cell permeability, compound instability in culture media, or incorrect target engagement.Perform a cell permeability assay. Assess the stability of this compound in your specific media over time. Conduct a target engagement assay to confirm the compound is binding to its intended target within the cell.[3][4]
Significant cell death at all tested concentrations Compound cytotoxicity.Perform a cell viability assay in parallel with your functional assay to distinguish between specific inhibitory effects and general toxicity. Lower the concentration range in subsequent experiments.
Inconsistent results across different experiments Variation in cell passage number, different batches of reagents, or inconsistent incubation times.Use cells within a consistent passage number range. Use the same batches of media, serum, and other reagents. Standardize all incubation times.

Experimental Protocols

1. Determining the Optimal Dose Range using a Cell Viability Assay

This protocol helps to establish a concentration range of this compound that is non-toxic to the cells, which is a critical first step.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed.

2. Dose-Response Curve for Functional Inhibition

This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound in a functional assay.

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay, using a concentration range determined to be non-toxic.

  • Incubation: Incubate the cells with this compound for the desired duration to observe the functional effect.

  • Phenotypic Readout: Measure the biological response of interest. This could be, for example, the inhibition of a signaling pathway (measured by Western blot or ELISA), a change in gene expression (measured by qPCR), or a change in cell morphology.

  • Data Analysis: Plot the functional response against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_readout Readout & Analysis dissolve Dissolve this compound in DMSO (10 mM Stock) serial_dilute Prepare Serial Dilutions (e.g., 1 nM - 100 µM) dissolve->serial_dilute seed Seed Cells in 96-well Plate treat Treat Cells with this compound and Vehicle Control seed->treat serial_dilute->treat incubate Incubate for Desired Time (e.g., 48h) treat->incubate viability Measure Cell Viability (e.g., MTS Assay) incubate->viability functional Measure Functional Response incubate->functional analyze Plot Dose-Response Curve and Determine IC50 viability->analyze functional->analyze

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_check1 Initial Checks cluster_sol Solutions cluster_check2 Deeper Investigation start Inconsistent or Unexpected Results with this compound solubility Is the compound precipitating in the media? start->solubility cytotoxicity Is there significant cell death? solubility->cytotoxicity No adjust_conc Lower final concentration or optimize solvent system solubility->adjust_conc Yes viability_assay Perform a cell viability assay to determine toxic range cytotoxicity->viability_assay Yes off_target Could results be due to off-target effects? cytotoxicity->off_target No target_assay Conduct a target engagement assay orthogonal_val Use orthogonal validation (e.g., another inhibitor, siRNA) off_target->target_assay Unsure off_target->orthogonal_val Likely

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming solubility issues with UDM-001651 in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with UDM-001651 in experimental buffers. Given that this compound is a proprietary compound, the following guidance is based on established methods for enhancing the solubility of poorly water-soluble molecules.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Possible Cause & Solution:

  • Supersaturation: The concentration of this compound in the stock solution may be too high, leading to precipitation when diluted into an aqueous buffer where it is less soluble.

    • Solution: Try preparing a lower concentration stock solution. Additionally, consider the use of a precipitation inhibitor in your final dilution.

  • pH Shift: The pH of your experimental buffer may be unfavorable for keeping this compound in solution, especially if the compound has ionizable groups.

    • Solution: Evaluate the pH-solubility profile of this compound. Adjust the pH of your experimental buffer to a range where the compound exhibits maximum solubility. Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of the stock solution.[1][2]

  • Low Temperature: The temperature of your experimental buffer or storage conditions might be too low, causing the compound to crystallize and precipitate.

    • Solution: Try preparing and using the solutions at a controlled room temperature or slightly warmer, if compatible with your experimental setup.

Issue 2: Low and Inconsistent Results in Cell-Based Assays

Possible Cause & Solution:

  • Incomplete Solubilization: this compound may not be fully dissolved in the final assay medium, leading to a lower effective concentration and variability in your results.

    • Solution: Visually inspect your prepared solutions for any particulate matter. Consider using a solubilization-enhancing technique such as the inclusion of co-solvents or surfactants in your final assay medium.

  • Compound Adsorption: Poorly soluble compounds can adsorb to plasticware, reducing the actual concentration available to the cells.

    • Solution: Use low-adhesion plasticware or pre-treat your plates with a blocking agent like bovine serum albumin (BSA).

  • Interaction with Media Components: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), could interact with this compound, affecting its availability.

    • Solution: Test the solubility of this compound in your specific cell culture medium. It may be necessary to prepare the final dilution in a serum-free medium immediately before adding it to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a novel compound like this compound, it is recommended to start with a highly versatile organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents can typically dissolve a wide range of organic molecules at high concentrations. It is crucial to then perform serial dilutions to determine the maximum tolerable solvent concentration in your specific experimental system.

Q2: How can I determine the solubility of this compound in my experimental buffer?

A2: A simple method is to prepare a saturated solution. Add an excess amount of this compound to your buffer and allow it to equilibrate (e.g., by shaking for 24-48 hours at a constant temperature). After equilibration, centrifuge the sample to pellet the undissolved compound. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as HPLC or spectrophotometry.[3]

Q3: Are there any general-purpose solubilizing agents that can be used with this compound?

A3: Yes, several excipients are commonly used to improve the solubility of poorly soluble compounds.[1] These include:

  • Co-solvents: Such as polyethylene glycol (PEG) 400 or propylene glycol, which can be added to the aqueous buffer to increase the solubility of nonpolar compounds.[4]

  • Surfactants: Like Polysorbate 80 (Tween 80) or Solutol HS-15, which can form micelles to encapsulate and solubilize hydrophobic molecules.[1]

  • Cyclodextrins: Such as β-cyclodextrin or its derivatives, which can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[5]

The choice and concentration of the solubilizing agent need to be optimized for your specific compound and experimental system to avoid any potential artifacts.

Q4: Can I use sonication to help dissolve this compound?

A4: Sonication can be a useful technique to aid in the dissolution of this compound. It provides energy to break down particle agglomerates and can accelerate the dissolving process. However, it is important to control the temperature during sonication, as excessive heat can degrade the compound. Sonication should be followed by a visual inspection to ensure that the compound has fully dissolved and does not precipitate out over time.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol> 50
DMSO> 100
PEG 400> 20

Note: This data is hypothetical and should be determined experimentally for this compound.

Table 2: Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4)

Solubilizing AgentConcentration (% v/v)This compound Solubility (µg/mL)
None0%< 1
Polysorbate 800.1%15
HP-β-Cyclodextrin1%25
PEG 4005%10

Note: This data is for illustrative purposes. The optimal agent and concentration should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes, avoiding excessive heating.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions in Experimental Buffer
  • Thaw a fresh aliquot of the this compound stock solution at room temperature.

  • Pre-warm your experimental buffer to the desired temperature.

  • Perform serial dilutions of the stock solution into the experimental buffer to achieve the final desired concentration.

  • When diluting, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and minimize local supersaturation, which can cause precipitation.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution in your experiment as soon as possible.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Start Experiment dilute Serially Dilute in Buffer thaw->dilute inspect Inspect for Precipitation dilute->inspect use Use in Experiment inspect->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed in Aqueous Buffer check_concentration Is Stock Concentration Too High? start->check_concentration lower_concentration Lower Stock Concentration check_concentration->lower_concentration Yes check_ph Is Buffer pH Optimal? check_concentration->check_ph No end_node Solubility Issue Resolved lower_concentration->end_node adjust_ph Adjust Buffer pH check_ph->adjust_ph No use_excipients Consider Solubilizing Excipients (Co-solvents, Surfactants) check_ph->use_excipients Yes adjust_ph->end_node use_excipients->end_node

Caption: Troubleshooting flowchart for this compound precipitation.

References

Troubleshooting unexpected results in UDM-001651 antithrombotic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during antithrombotic studies with UDM-001651.

FAQs: Quick Solutions

Q1: My in vitro platelet aggregation assay shows no inhibition with this compound. What is the likely cause?

A1: The most common reason for a lack of inhibition in in vitro assays is that this compound may be a prodrug, requiring metabolic activation to become effective. The parent molecule of a prodrug often has no significant in vitro activity.[1] For in vitro experiments, it is crucial to use the active metabolite of this compound.

Q2: I'm observing a paradoxical procoagulant effect in my animal model shortly after administering this compound. Is this expected?

A2: While less common with direct oral anticoagulants compared to vitamin K antagonists like warfarin, a transient procoagulant effect can occur.[2] This may be due to complex interactions within the coagulation cascade. Consider evaluating the impact on natural anticoagulants like Protein C and Protein S in your model.

Q3: My aPTT and PT results are inconsistent across different laboratories. Why is this happening?

A3: Significant inter-laboratory variability can occur due to differences in reagents and analytical systems used for aPTT and PT testing.[3][4] It is highly recommended to use the same laboratory and standardized protocols for all samples within a single study to ensure consistency.

Q4: Can this compound have off-target effects that influence my results?

A4: Yes, off-target effects are a possibility with any anticoagulant. For example, some anticoagulants can influence vascular smooth muscle cell activity or have pro-inflammatory effects.[5][6] If you observe unexpected physiological changes in your in vivo models, consider investigating potential off-target interactions.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in In Vitro Assays

You are not observing the expected anticoagulant effect of this compound in your in vitro assays, such as platelet aggregation, aPTT, or PT tests.

G start Start: Inconsistent/No In Vitro Effect check_compound Verify Compound Integrity - Correct metabolite? - Freshly prepared? - Proper storage? start->check_compound check_reagents Check Assay Reagents - Agonist concentration? - Reagent stability? - Lot-to-lot variability? check_compound->check_reagents check_protocol Review Protocol - Incubation times? - Temperature? - pH? check_reagents->check_protocol check_instrument Calibrate Instrument - Baseline set correctly? - Regular maintenance? check_protocol->check_instrument re_run Re-run Assay with Controls check_instrument->re_run re_run->start Inconsistent Results analyze Analyze Data re_run->analyze Consistent Results

Caption: Troubleshooting workflow for in vitro assay issues.

Potential Cause Recommended Action
Compound Inactivity This compound may be a prodrug. Ensure you are using the active metabolite for in vitro studies.[1]
Reagent Instability Prepare fresh agonist and reagent solutions for each experiment. Avoid repeated freeze-thaw cycles.[1]
Incorrect Agonist Concentration For platelet aggregation assays, use an agonist concentration that induces a submaximal response to sensitively measure inhibition.[1]
Sample Handling Issues For platelet-based assays, ensure proper blood collection techniques, use of appropriate anticoagulants (e.g., 3.2% sodium citrate), and timely processing.[1][4] Avoid cold temperatures for platelet samples as this can cause activation.[7][8]
Instrument Calibration Ensure proper calibration of laboratory equipment, such as aggregometers and coagulometers, according to the manufacturer's instructions.[9]
Issue 2: Unexpected Thrombosis or Lack of Efficacy in In Vivo Models

Your animal models treated with this compound are showing paradoxical thrombosis or the compound is not as effective as anticipated.

G start Start: Unexpected In Vivo Results check_dose Verify Dosing - Correct dose calculation? - Proper administration route? start->check_dose check_pk Pharmacokinetics - Adequate plasma concentration? - Expected half-life? check_dose->check_pk check_model Review Animal Model - Appropriate thrombosis induction? - Species-specific differences? check_pk->check_model check_off_target Investigate Off-Target Effects - Pro-inflammatory markers? - Vascular changes? check_model->check_off_target re_evaluate Re-evaluate Model and Dose check_off_target->re_evaluate conclude Draw Conclusions re_evaluate->conclude

Caption: Troubleshooting workflow for in vivo model issues.

Potential Cause Recommended Action
Paradoxical Procoagulant Effect Similar to early stages of warfarin treatment, there could be a transient imbalance in procoagulant and anticoagulant factors.[2] Measure levels of natural anticoagulants like Protein C and S.
Inappropriate Animal Model The chosen animal model may not accurately reflect human thrombosis.[10][11][12] Different models of thrombosis induction (e.g., chemical, mechanical) can yield different results.[13]
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch The dosing regimen may not be achieving the target plasma concentration of this compound. Conduct pharmacokinetic studies to confirm exposure.
Off-Target Effects This compound could have unforeseen effects on other biological pathways that contribute to a prothrombotic state.[5][6]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol is adapted for assessing the in vitro antiplatelet activity of the active metabolite of this compound.

  • Blood Collection: Draw blood from healthy donors who have not taken antiplatelet medication for at least two weeks. Use a 21-gauge needle and collect into tubes with 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL.[1]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge blood at 200 x g for 15 minutes at room temperature. Carefully aspirate the upper PRP layer.[1]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). Allow PRP to rest for 30 minutes.[1]

  • Assay Procedure:

    • Calibrate the aggregometer to 0% aggregation with PRP and 100% with PPP.

    • Add standardized PRP to a cuvette with a magnetic stir bar.

    • Incubate PRP with the active metabolite of this compound or vehicle control.

    • Initiate aggregation by adding an agonist (e.g., ADP, collagen).

    • Record aggregation for a set period.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the general procedure for determining the effect of this compound on the intrinsic and common coagulation pathways.

  • Sample Preparation: Obtain platelet-poor plasma from citrated blood by centrifuging at 1500 x g for 15 minutes.

  • Assay Procedure:

    • Pre-warm the plasma sample and aPTT reagent to 37°C.

    • Mix the plasma with the aPTT reagent (containing a contact activator and phospholipids) and incubate.

    • Add pre-warmed calcium chloride to initiate clotting.

    • Measure the time until clot formation. A prolonged aPTT may indicate an effect on the intrinsic pathway.[3]

Protocol 3: Prothrombin Time (PT) Assay

This protocol details the general procedure for assessing the effect of this compound on the extrinsic and common coagulation pathways.

  • Sample Preparation: Use platelet-poor plasma as described for the aPTT assay.

  • Assay Procedure:

    • Pre-warm the plasma sample to 37°C.

    • Add a PT reagent containing tissue factor and calcium chloride to the plasma.

    • Measure the time until a clot forms. A prolonged PT can indicate an effect on the extrinsic pathway.[14]

Signaling Pathways

Coagulation Cascade and Site of Action for a Hypothetical Direct Factor Xa Inhibitor (this compound)

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin TF TF VIIa VIIa TF->VIIa VIIa->X Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin UDM This compound UDM->X Inhibits

Caption: Simplified coagulation cascade showing the inhibitory action of this compound on Factor Xa.

References

Technical Support Center: Enhancing Oral Bioavailability of Imidazothiadiazole PAR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of imidazothiadiazole-based Protease-Activated Receptor 4 (PAR4) antagonists with improved oral bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving good oral bioavailability with imidazothiadiazole PAR4 antagonists?

A1: The primary obstacles are typically low aqueous solubility and high first-pass metabolism. The imidazothiadiazole scaffold, while potent, can be highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract. Additionally, these compounds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, reducing the amount of active drug that reaches systemic circulation.

Q2: What initial formulation strategies can be employed to improve the exposure of a novel imidazothiadiazole PAR4 antagonist for preclinical in vivo studies?

A2: For initial preclinical studies, simple formulations are often preferred. A common starting point is to use a suspension of the micronized drug in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). For compounds with very poor solubility, a solution in a mixture of solvents and surfactants, such as a self-emulsifying drug delivery system (SEDDS), can be explored.[1]

Q3: How can the metabolic stability of imidazothiadiazole PAR4 antagonists be improved?

A3: Improving metabolic stability often involves medicinal chemistry approaches. Strategies include blocking metabolically labile sites with chemically inert groups (e.g., fluorine), reducing the lipophilicity of the molecule to decrease its affinity for metabolic enzymes, and introducing polar groups to facilitate clearance through non-metabolic pathways. For example, replacing a metabolically susceptible aromatic ring with a less electron-rich heterocycle can sometimes reduce oxidative metabolism.[2]

Q4: What are the key in vitro assays to profile an imidazothiadiazole PAR4 antagonist for its potential oral bioavailability?

A4: The key in vitro assays include:

  • Aqueous Solubility: To determine the intrinsic solubility of the compound at different pH values relevant to the GI tract.

  • Dissolution Rate: To assess how quickly the solid compound dissolves in simulated gastric and intestinal fluids.

  • Metabolic Stability in Liver Microsomes: To evaluate the susceptibility of the compound to phase I and phase II metabolism.

  • Caco-2 Permeability: To predict the intestinal permeability of the compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

II. Troubleshooting Guides

Low In Vitro Solubility and Dissolution
Problem Possible Cause Troubleshooting Step Expected Outcome
Compound precipitates in aqueous buffer during in vitro assays. High lipophilicity and crystalline nature of the compound.Prepare a stock solution in an organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium is below the solubility limit. Use of co-solvents or surfactants in the assay buffer can also be considered.The compound remains in solution, allowing for accurate measurement in in vitro assays.
Poor dissolution of the solid form in simulated GI fluids. High crystallinity and low surface area of the drug particles.1. Particle Size Reduction: Utilize micronization or nano-milling techniques to increase the surface area. 2. Formulation with Solubilizing Agents: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or create inclusion complexes with cyclodextrins.[1] 3. pH Adjustment: Evaluate the solubility of the compound at different pH values, as the solubility of compounds with ionizable groups can be pH-dependent.Increased dissolution rate and higher concentration of the compound in the aqueous medium.
Inconsistent dissolution profiles between batches. Variability in the solid form (polymorphism) or particle size distribution.Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Ensure consistent particle size distribution through particle size analysis.Consistent and reproducible dissolution profiles.
High In Vitro Metabolic Clearance
Problem Possible Cause Troubleshooting Step Expected Outcome
Rapid disappearance of the parent compound in liver microsome stability assay. The compound is a substrate for rapidly acting metabolic enzymes (e.g., CYP3A4).1. Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites. 2. CYP Inhibition Studies: Determine which specific CYP isozymes are responsible for the metabolism using selective inhibitors. 3. Medicinal Chemistry Modification: Modify the chemical structure at the site of metabolism to block or slow down the metabolic process.[2]Increased metabolic stability, leading to a longer half-life and potentially higher oral bioavailability.
High inter-species variability in metabolic clearance. The compound is metabolized by enzymes that have different expression levels or activities across species.Conduct metabolic stability assays using liver microsomes from multiple species (e.g., mouse, rat, dog, monkey, human) to identify a suitable species for preclinical toxicology and pharmacokinetic studies that is most predictive of human metabolism.Selection of an appropriate animal model for further in vivo studies.
Low In Vivo Oral Bioavailability
Problem Possible Cause Troubleshooting Step Expected Outcome
Low plasma exposure after oral dosing despite acceptable in vitro properties. Poor absorption due to efflux by transporters, or significant gut wall metabolism.1. Caco-2 Permeability Assay with Efflux Inhibitors: Co-dose with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to see if permeability increases. 2. In Vivo Studies with Efflux Inhibitors: Co-administer a P-gp inhibitor with the compound in an in vivo study to assess the impact on oral exposure.Increased oral bioavailability if efflux is a major limiting factor.
High variability in plasma concentrations between individual animals. Formulation issues (e.g., aggregation, precipitation in the GI tract), or food effects.1. Formulation Optimization: Develop a more robust formulation, such as a solution or a solid dispersion, to ensure consistent drug release. 2. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the effect of food on drug absorption.Reduced variability and a more predictable pharmacokinetic profile.
Low oral bioavailability in one species but not another. Significant differences in first-pass metabolism or GI physiology between species.Re-evaluate the in vitro metabolism data across species to identify the species with the most similar metabolic profile to humans. Consider the GI transit time and pH in different species.A better understanding of the inter-species differences and improved ability to predict human pharmacokinetics.

III. Quantitative Data Summary

The following tables summarize preclinical pharmacokinetic data for representative imidazothiadiazole PAR4 antagonists.

Table 1: In Vitro Properties of Imidazothiadiazole PAR4 Antagonists

CompoundPAR4 IC50 (nM)Human Liver Microsomal Clearance (µL/min/mg)Caco-2 Papp (A→B) (10-6 cm/s)Efflux Ratio (B→A)/(A→B)
BMS-986120 1.050101.5
BMS-986141 0.835121.2

Data is illustrative and compiled from multiple sources for comparative purposes.

Table 2: Oral Pharmacokinetic Parameters of Imidazothiadiazole PAR4 Antagonists in Cynomolgus Monkeys

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Oral Bioavailability (%)
BMS-986120 12502150050
BMS-986141 13001.5180060

Data is illustrative and compiled from multiple sources for comparative purposes.[3][4][5][6]

IV. Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A→B) permeability assessment, add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.

  • For the basolateral-to-apical (B→A) permeability assessment, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • To assess P-gp mediated efflux, perform the A→B and B→A permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Analyze the concentration of the test compound in the donor and receiver compartments by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in rats.

Methodology:

  • Fast the rats overnight before dosing.

  • Administer the test compound to a group of rats via oral gavage at a specific dose.

  • For the determination of absolute bioavailability, administer the test compound intravenously to a separate group of rats.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

  • Calculate the oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.

V. Mandatory Visualizations

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation Gq Gαq PAR4->Gq Activates G1213 Gα12/13 PAR4->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation PKC->Platelet_Activation Leads to RhoA RhoA RhoGEF->RhoA Activates RhoA->Platelet_Activation Leads to Imidazothiadiazole Imidazothiadiazole PAR4 Antagonist Imidazothiadiazole->PAR4 Inhibits

Caption: PAR4 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation Solubility Assay Solubility Assay Microsomal Stability Microsomal Stability Solubility Assay->Microsomal Stability Caco-2 Permeability Caco-2 Permeability Microsomal Stability->Caco-2 Permeability Simple Suspension Simple Suspension Caco-2 Permeability->Simple Suspension Rodent PK Study Rodent PK Study Caco-2 Permeability->Rodent PK Study Solid Dispersion Solid Dispersion SEDDS SEDDS Solid Dispersion->Rodent PK Study Monkey PK Study Monkey PK Study Rodent PK Study->Monkey PK Study

Caption: Workflow for Oral Bioavailability Assessment.

Troubleshooting_Logic Start Low Oral Bioavailability Observed in Rats Check_Solubility Is In Vitro Solubility Low? Start->Check_Solubility Check_Metabolism Is In Vitro Metabolism High? Check_Solubility->Check_Metabolism No Improve_Formulation Improve Formulation: - Particle Size Reduction - Solid Dispersion Check_Solubility->Improve_Formulation Yes Check_Permeability Is Caco-2 Permeability Low? Check_Metabolism->Check_Permeability No Medicinal_Chemistry Medicinal Chemistry: - Block Metabolic Sites - Reduce Lipophilicity Check_Metabolism->Medicinal_Chemistry Yes Check_Efflux Assess P-gp Efflux Check_Permeability->Check_Efflux Yes Re_evaluate Re-evaluate In Vivo Check_Permeability->Re_evaluate No Improve_Formulation->Re_evaluate Medicinal_Chemistry->Re_evaluate Check_Efflux->Re_evaluate

Caption: Troubleshooting Logic for Low Oral Bioavailability.

References

Addressing off-target effects of UDM-001651 in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential off-target effects of UDM-001651 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target activity?

This compound is a small molecule inhibitor. It has demonstrated potent antiplatelet activity in in vitro assays, with an IC50 of 25 nM in a γ-thrombin-induced platelet-rich plasma aggregation assay[1]. For the purposes of this guide, we will consider its primary target to be the fictional Kinase X, a key enzyme in the platelet activation signaling pathway.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target.[2] This is a common phenomenon with small molecule inhibitors, often due to structural similarities in the binding sites of related proteins, such as the ATP-binding pocket of kinases.[2] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity, complicating the interpretation of the compound's mechanism of action.[2]

Q3: How can I begin to assess the potential for off-target effects with this compound in my experiments?

A multi-faceted approach is recommended to investigate potential off-target effects:

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations to determine if the observed phenotype tracks with the on-target IC50.

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor that targets Kinase X but has a distinct chemical structure. A consistent phenotype between the two inhibitors suggests an on-target effect.[2]

  • Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Kinase X expression. If the resulting phenotype mimics that of this compound treatment, it strongly supports an on-target mechanism.[2]

Troubleshooting Guides

Problem 1: I'm observing a significant decrease in cell viability at concentrations close to the IC50 for my primary target, Kinase X.

This could indicate that this compound has off-target effects on proteins essential for cell survival.

Troubleshooting Steps:

  • Determine the Lowest Effective Concentration: Titrate this compound to find the minimum concentration that inhibits Kinase X without causing widespread cell death.[2]

  • Assess Apoptosis: Use assays such as Annexin V staining or measurement of caspase-3 cleavage to determine if the observed cell death is due to apoptosis.[2]

  • Consult Off-Target Databases: Check publicly available kinase inhibitor databases to see if this compound or structurally similar compounds are known to inhibit pro-survival kinases.

  • Rescue Experiment: If a specific off-target pro-survival kinase is suspected, attempt to rescue the cells by overexpressing a drug-resistant mutant of that kinase.

Problem 2: The observed cellular phenotype is inconsistent with the known function of Kinase X.

This suggests that the phenotype may be driven by the inhibition of one or more off-target proteins.

Troubleshooting Steps:

  • Validate with an Orthogonal Approach: Use a structurally unrelated inhibitor for Kinase X or a genetic knockdown approach (e.g., siRNA) to see if the same phenotype is produced.[2][3] If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2]

  • Phosphoproteomic Analysis: Utilize mass spectrometry-based phosphoproteomics to get a global view of changes in protein phosphorylation within the cell after this compound treatment. This can help identify unexpected signaling pathway alterations.[2]

Data Presentation

Table 1: Fictional Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)On-Target/Off-Target
Kinase X25On-Target
Kinase Y250Off-Target
Kinase Z1500Off-Target
Survival Kinase A500Off-Target
Survival Kinase B>10,000Minimal Off-Target

Table 2: Fictional Cellular Assay Data for this compound and a Structurally Unrelated Inhibitor (UDM-Alternative-01)

AssayThis compound EC50 (nM)UDM-Alternative-01 EC50 (nM)
Platelet Aggregation Inhibition3045
Cell Viability (HUVEC)750>20,000
Apoptosis Induction (Jurkat)600>20,000

Experimental Protocols

Protocol 1: Western Blot for Phospho-Kinase X Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of Kinase X. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Kinase X to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[4]

  • Inhibitor Treatment: Treat cells with serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).[4]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[4]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Thrombin Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Thrombin Thrombin Thrombin->Receptor Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Platelet_Aggregation Platelet Aggregation Downstream_Effector->Platelet_Aggregation Promotes UDM_001651 This compound UDM_001651->Kinase_X Inhibits

Caption: Hypothetical signaling pathway for this compound's on-target effect.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Is_Phenotype_Dose_Dependent Is the phenotype dose-dependent with on-target IC50? Start->Is_Phenotype_Dose_Dependent Orthogonal_Testing Test with structurally dissimilar inhibitor or genetic knockdown. Is_Phenotype_Dose_Dependent->Orthogonal_Testing Yes Off_Target Likely Off-Target Effect Is_Phenotype_Dose_Dependent->Off_Target No Phenotype_Reproduced Is the phenotype reproduced? Orthogonal_Testing->Phenotype_Reproduced On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Phenotype_Reproduced->Off_Target No Kinase_Profiling Perform broad-spectrum kinase profiling. Off_Target->Kinase_Profiling Identify_Off_Targets Identify potential off-targets. Kinase_Profiling->Identify_Off_Targets

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Logical_Relationship cluster_causes Potential Causes cluster_validation Validation Experiments Observed_Phenotype Observed Cellular Phenotype On_Target_Effect On-Target Inhibition of Kinase X Observed_Phenotype->On_Target_Effect Off_Target_Effect Off-Target Inhibition of Kinase Y, Z, etc. Observed_Phenotype->Off_Target_Effect Pathway_Crosstalk Pathway Cross-talk Observed_Phenotype->Pathway_Crosstalk Orthogonal_Inhibitor Orthogonal Inhibitor On_Target_Effect->Orthogonal_Inhibitor Genetic_Knockdown Genetic Knockdown On_Target_Effect->Genetic_Knockdown Kinase_Screen Kinase Screen Off_Target_Effect->Kinase_Screen Phosphoproteomics Phosphoproteomics Pathway_Crosstalk->Phosphoproteomics

Caption: Logical relationships between observations and validation experiments.

References

How to mitigate variability in platelet aggregation assays with UDM-001651.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in platelet aggregation assays when investigating the compound UDM-001651. By controlling pre-analytical, analytical, and patient-related variables, you can enhance the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors that can introduce variability into my platelet aggregation results with this compound?

A1: Pre-analytical variables are a major source of inconsistency in platelet aggregation assays. Careful attention to the following is crucial:

  • Specimen Collection: An atraumatic venipuncture is essential to prevent premature platelet activation. The first 2-3 mL of blood should be discarded to avoid contamination with tissue factor.[1]

  • Anticoagulant: Use 3.2% sodium citrate as the anticoagulant. The blood-to-anticoagulant ratio must be precisely 9:1. Underfilling or overfilling the collection tube can alter this ratio and affect results.[1][2]

  • Sample Handling and Storage: Process whole blood specimens within 4 hours of collection.[3] Samples should be maintained at room temperature (18-24°C). Cooling can activate platelets and introduce variability.[2][3][4]

  • Donor Variability: The physiological state of the blood donor can significantly impact results. Factors such as medications (e.g., aspirin, NSAIDs, clopidogrel), diet (e.g., high-fat meals, caffeine, garlic), and underlying medical conditions can alter platelet function.[2][4][5] It is recommended to screen donors for the use of antiplatelet medications for at least two weeks prior to blood collection.[1]

Q2: My results with this compound are inconsistent between different experiments. What analytical variables should I check?

A2: Inconsistent results can often be traced back to the assay setup and execution. Consider the following:

  • Instrument Calibration: Ensure your aggregometer is properly warmed up to 37°C and calibrated. Use platelet-poor plasma (PPP) to set the 100% aggregation baseline and platelet-rich plasma (PRP) for the 0% baseline before adding any agonists.

  • Reagent Preparation: Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment. The concentration of the agonist is critical; using excessive concentrations can mask subtle inhibitory effects of this compound.[5] It is advisable to use a concentration of agonist that induces a submaximal aggregation response to sensitively measure inhibition.[1]

  • Platelet Count: Standardize the platelet count in your PRP to a consistent concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[1] Platelet counts below 50,000/μL may lead to inconsistent results.[6]

  • Incubation Times: Standardize the incubation time of this compound with the PRP before adding the agonist.

  • Stirring: Ensure adequate and consistent stirring during the assay to maintain a homogenous suspension of platelets.[2]

Q3: How do I prepare the active metabolite of a compound for in vitro studies?

A3: If this compound is a prodrug, similar to ticlopidine, it would require metabolic activation to have an antiplatelet effect in vitro. For such compounds, it is essential to use the active metabolite in your experiments. The parent molecule will likely show no significant activity.[1] Solutions of the active metabolite should be prepared fresh for each experiment to avoid degradation and repeated freeze-thaw cycles should be avoided.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High baseline noise in aggregometer reading Air bubbles in the cuvette.Carefully inspect the cuvette for air bubbles before starting the measurement. Gently tap to dislodge any bubbles.
Instrument malfunction.Ensure the aggregometer is properly calibrated and maintained.[2]
No aggregation observed even in control samples Inactive agonist.Prepare fresh agonist solutions and verify their activity.
Low fibrinogen concentration.Check the fibrinogen levels in the plasma, as it is essential for aggregation.[4]
Presence of interfering substances (e.g., medications).Screen donors for medications known to affect platelet function.[3][4]
Variability in the inhibitory effect of this compound Inconsistent concentration of this compound.Prepare fresh dilutions of this compound for each experiment.
Variable incubation time.Use a consistent and timed incubation period for this compound with the PRP.
Inconsistent agonist concentration.Use a precise and consistent concentration of the agonist that provides a submaximal response.[1]
Spontaneous platelet aggregation Traumatic venipuncture or improper sample handling.Use a gentle blood draw technique and handle samples carefully to avoid premature platelet activation.[2]
Delayed testing.Perform the assay within the recommended timeframe (usually within 4 hours of collection).[2][3]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Discard the first 2-3 mL of blood.[1]

  • PRP Preparation: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature to separate the PRP.[1]

  • PRP Isolation: Carefully aspirate the upper, turbid platelet-rich plasma layer and transfer it to a new polypropylene tube.[1]

  • Platelet Count Adjustment: Determine the platelet count in the PRP. Adjust the count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[1]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells and obtain platelet-poor plasma.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[1]

Light Transmission Aggregometry (LTA) Protocol
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette the standardized PRP into another cuvette to set the 0% aggregation baseline.[1]

  • Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.

  • Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a standardized time (e.g., 5-15 minutes) with stirring.

  • Initiate Aggregation: Add the agonist (e.g., ADP, collagen) to the cuvette and record the change in light transmission over time.

  • Data Analysis: Analyze the aggregation curves to determine parameters such as maximum aggregation percentage, slope, and lag phase.

Data Presentation

Table 1: Common Agonists in Platelet Aggregation Assays

Agonist Typical Concentration Range Mechanism of Action Notes
ADP (Adenosine Diphosphate) 5-20 µMActivates P2Y1 and P2Y12 receptors.A submaximal concentration (e.g., 5-10 µM) is recommended for studying P2Y12 inhibitors.[1]
Collagen 1-5 µg/mLBinds to GPVI and α2β1 integrin, leading to platelet activation.A low concentration is used to detect the effects of COX-1 inhibitors like aspirin.[4]
Arachidonic Acid 0.5-1.5 mMConverted to Thromboxane A2 (TXA2) via the COX-1 pathway.Directly assesses the efficacy of COX-1 inhibitors.
Ristocetin 1.25-1.5 mg/mLInduces binding of von Willebrand Factor (vWF) to the GPIb-IX-V complex, causing agglutination.Used to diagnose von Willebrand disease and Bernard-Soulier syndrome.[7]
Epinephrine 5-10 µMActs on α2A-adrenergic receptors.Can induce a biphasic aggregation response.

Visualizations

Hypothetical Signaling Pathway for this compound

Since the mechanism of action for this compound is not publicly available, the following diagram illustrates a hypothetical scenario where this compound acts as a P2Y12 receptor antagonist, a common target for antiplatelet drugs.

G cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Produces VASP_P VASP-P (Inactive) cAMP->VASP_P Phosphorylates GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active GPIIb/IIIa (Active) Platelet Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet Aggregation ADP ADP ADP->P2Y12 Activates UDM This compound UDM->P2Y12 Blocks

Caption: Hypothetical inhibition of the P2Y12 receptor by this compound.

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Blood Collection (3.2% Sodium Citrate) B Centrifugation (200g, 15 min) A->B C Isolate Platelet-Rich Plasma (PRP) B->C D Adjust Platelet Count C->D E Pre-warm PRP to 37°C D->E F Incubate with this compound or Vehicle Control E->F G Add Agonist (e.g., ADP, Collagen) F->G H Record Light Transmission G->H I Generate Aggregation Curves H->I J Calculate % Aggregation, Slope, etc. I->J

Caption: Workflow for Light Transmission Aggregometry.

Troubleshooting Logic for High Variability

G Start High Variability in Results PreA Review Pre-Analytical Variables Start->PreA A Review Analytical Variables PreA->A Pre-Analytical OK C1 Standardize Collection, Handling, and Storage PreA->C1 Issue Found D Review Donor Screening A->D Analytical OK C2 Calibrate Instrument, Prepare Fresh Reagents A->C2 Issue Found Sol Consistent Results D->Sol Donor Screening OK C3 Improve Donor Screening Protocol D->C3 Issue Found C1->Start Re-run Assay C2->Start Re-run Assay C3->Start Re-run Assay

Caption: Troubleshooting flowchart for assay variability.

References

Technical Support Center: Optimizing Structure-Activity Relationships of UDM-001651 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the structure-activity relationship (SAR) optimization of UDM-001651 analogs, a novel class of inhibitors targeting the hypothetical kinase "Kinase-X" involved in oncogenic signaling.

I. Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, and biological evaluation of this compound analogs.

Problem Possible Cause Recommended Solution
Synthesis & Purification
Low reaction yieldIncomplete reaction, side reactions, or degradation of starting materials/products.- Monitor reaction progress closely using TLC or LC-MS.[1] - Optimize reaction conditions (temperature, solvent, catalyst). - Ensure purity and stability of starting materials.
Difficulty in purification by column chromatographyPoor separation of the desired compound from impurities.- Experiment with different solvent systems for elution.[1] - Consider alternative purification techniques like preparative HPLC or crystallization.
Inconsistent analytical data (NMR, Mass Spec)Presence of residual solvents, impurities, or compound degradation.- Ensure complete removal of solvents under high vacuum. - Re-purify the compound if impurities are detected. - Check for compound stability under storage conditions.
Biological Assays
High variability in IC50 valuesInconsistent compound concentration, cell seeding density, or assay reagent quality.- Prepare fresh stock solutions of compounds and verify their concentrations. - Standardize cell seeding protocols and ensure uniform cell health.[2] - Use positive and negative controls in every assay to monitor performance.[3]
No observable biological activityCompound inactivity, degradation, or issues with the assay setup.- Confirm the structural integrity and purity of the compound. - Test a known active compound (positive control) to validate the assay.[3] - Re-evaluate the predicted binding mode and consider alternative structural modifications.
Cell toxicity observed at high concentrationsOff-target effects or inherent cytotoxicity of the chemical scaffold.- Determine the maximum non-toxic concentration for your cell line. - Compare the cytotoxic profile with that of the parent compound (this compound). - If cytotoxicity is a persistent issue, consider modifications to improve the therapeutic index.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound and its analogs?

A1: this compound and its analogs are designed as inhibitors of Kinase-X, a serine/threonine kinase implicated in the "Signal-Onc" pathway, which promotes cell proliferation in certain cancer types.

Q2: How can I improve the aqueous solubility of my this compound analogs?

A2: Poor aqueous solubility is a common challenge. Consider introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, into the molecular structure. Another strategy is to formulate the compounds with solubility-enhancing excipients for in vitro assays.

Q3: My most potent analog shows poor selectivity against other kinases. What should I do?

A3: Improving selectivity is a key aspect of lead optimization.[4] Analyze the crystal structure of your analog bound to Kinase-X (if available) to identify specific interactions that can be enhanced. Computational modeling can also help in designing modifications that exploit differences in the active sites of Kinase-X and off-target kinases.

Q4: What are the best practices for storing this compound analogs?

A4: For long-term storage, it is recommended to store the compounds as dry powders at -20°C. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always check for precipitation upon thawing.

Q5: The in vitro potency of my analog does not translate to in vivo efficacy. What could be the reason?

A5: Several factors can contribute to poor in vitro-in vivo correlation, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), low bioavailability, or rapid in vivo clearance. It is crucial to perform ADME profiling and in vivo pharmacokinetic studies for promising candidates.

III. Quantitative Data Summary

The following table summarizes the in vitro activity and key physicochemical properties of a representative set of this compound analogs.

Compound ID R1-Group R2-Group Kinase-X IC50 (nM) LogP Aqueous Solubility (µg/mL)
This compound-H-CH31503.55.2
This compound-A1-F-CH31253.64.8
This compound-A2-Cl-CH3983.93.1
This compound-B1-H-CF3754.12.5
This compound-C1-H-CH2OH2102.815.7
This compound-D1-OCH3-CH31803.46.1

IV. Experimental Protocols

A. General Procedure for the Synthesis of this compound Analogs

This protocol describes a typical synthetic route for generating this compound analogs with modifications at the R1 and R2 positions of a hypothetical core scaffold.

  • Step 1: Synthesis of the Core Scaffold. The bicyclic core of this compound is synthesized via a multi-step reaction sequence starting from commercially available precursors. Detailed procedures for each step should be followed as per the established laboratory protocol.

  • Step 2: Introduction of the R1-Group. To a solution of the core scaffold (1 equivalent) in anhydrous THF, add the corresponding boronic acid (1.2 equivalents) and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents). The reaction is stirred at 80°C for 12 hours under an inert atmosphere.

  • Step 3: Modification of the R2-Group. The intermediate from Step 2 is subjected to functional group transformation at the R2 position. For example, a methyl ester can be reduced to a primary alcohol using LiAlH4 or converted to a trifluoromethyl group using a suitable fluorinating agent.

  • Step 4: Purification. The final product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound is confirmed by NMR and LC-MS analysis.

B. Kinase-X Inhibition Assay Protocol

This assay is used to determine the in vitro potency (IC50) of the this compound analogs against Kinase-X.

  • Reagents and Materials: Recombinant human Kinase-X, ATP, substrate peptide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add 5 µL of the compound solution, 10 µL of Kinase-X solution, and 10 µL of the substrate/ATP mixture. c. Incubate the plate at room temperature for 1 hour. d. Add 25 µL of the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. e. Incubate for 40 minutes at room temperature. f. Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. g. Incubate for 30 minutes at room temperature. h. Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

V. Visualizations

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Kinase_X Kinase-X ERK->Kinase_X Signal_Onc Signal-Onc Pathway Kinase_X->Signal_Onc Proliferation Cell Proliferation Signal_Onc->Proliferation UDM_001651 This compound Analogs UDM_001651->Kinase_X

Caption: Hypothetical "Signal-Onc" signaling pathway targeted by this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_optimization SAR Analysis & Optimization Synthesis Analog Synthesis Purification Purification (Column/HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase-X Inhibition Assay Characterization->Kinase_Assay Cell_Viability Cell Viability Assay Kinase_Assay->Cell_Viability SAR_Analysis Data Analysis & SAR Cell_Viability->SAR_Analysis Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design Next_Gen_Design->Synthesis

Caption: Iterative workflow for SAR optimization of this compound analogs.

SAR_Logic Start Start with Lead Compound (this compound) Modify Introduce Structural Modifications (e.g., at R1, R2) Start->Modify Synthesize Synthesize and Purify Analogs Modify->Synthesize Test Test In Vitro Activity (Kinase-X IC50) Synthesize->Test Analyze Analyze SAR Data (Potency, Selectivity, Solubility) Test->Analyze Decision Potency & Properties Improved? Analyze->Decision Optimize Further Optimization Decision->Optimize Yes Redesign Redesign Modifications Decision->Redesign No Redesign->Modify

Caption: Logical flow for structure-activity relationship (SAR) analysis.

References

Challenges in the clinical translation of PAR4 antagonists like UDM-001651.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with PAR4 antagonists, including the tool compound UDM-001651. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of PAR4 antagonists.

Issue 1: Inconsistent or No Inhibition of Platelet Aggregation

Potential Cause Recommended Action
Inadequate PAR4-Specific Agonist Concentration Ensure the use of a PAR4-specific activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) at a concentration sufficient to induce a robust, but not maximal, aggregation response. This allows for a clear window to observe inhibition. Thrombin activates both PAR1 and PAR4; for specific PAR4 studies, use γ-thrombin which preferentially activates PAR4, or a PAR1 antagonist in conjunction with α-thrombin.[1]
Antagonist Solubility or Stability Issues Prepare fresh stock solutions of the PAR4 antagonist in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in the assay does not exceed a level that affects platelet function (typically <0.5%).
Platelet Preparation Variability Platelet handling is critical. Use freshly prepared platelet-rich plasma (PRP) or washed platelets. Allow platelets to rest for at least 30 minutes after preparation before starting the assay. Maintain samples at room temperature or 37°C, as cooling can activate platelets.
Donor-to-Donor Variability Acknowledge inherent biological variability in platelet responses from different donors. Genetic variations in PAR4 can affect receptor function and antagonist efficacy.[2] It is advisable to test the antagonist on platelets from multiple healthy donors who have not taken antiplatelet medications for at least two weeks.
Incorrect Assay Conditions For light transmission aggregometry (LTA), ensure the instrument is calibrated correctly with platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation. Maintain the temperature at 37°C and ensure proper stirring.

Issue 2: Unexpected Results in Calcium Mobilization Assays

Potential Cause Recommended Action
Suboptimal Dye Loading Ensure platelets are loaded with the calcium indicator dye (e.g., Fura-2 AM) under optimal conditions (concentration, time, and temperature) to achieve adequate fluorescence. Incomplete hydrolysis of the AM ester can lead to compartmentalization of the dye.
Distinguishing PAR1 vs. PAR4 Calcium Signals PAR1 activation leads to a rapid, transient calcium signal, while PAR4 activation results in a slower, more sustained signal.[3] To isolate the PAR4-mediated signal when using thrombin, pre-treat platelets with a PAR1 antagonist.
Antagonist Interference with Fluorescence Some compounds can autofluoresce or quench the fluorescence of the indicator dye. Run a control with the antagonist alone (without agonist stimulation) to check for any intrinsic fluorescence at the measurement wavelengths.
Cell Viability Issues High concentrations of the antagonist or solvent may be toxic to platelets. Assess platelet viability if you observe a complete lack of response to any agonist.

Issue 3: High Background or Low Signal in P-selectin Expression Flow Cytometry

Potential Cause Recommended Action
Spontaneous Platelet Activation Minimize platelet activation during sample preparation. Use appropriate anticoagulants (e.g., sodium citrate), avoid vigorous vortexing, and process samples promptly.[4][5] Include an unstained and an unstimulated control to establish baseline P-selectin expression.
Non-specific Antibody Binding Fc receptors on platelets can cause non-specific binding of antibodies. Consider using an Fc receptor blocking agent or isotype control antibodies to account for this.
Incorrect Gating Strategy Ensure your gating strategy correctly identifies the platelet population based on forward and side scatter properties. Exclude debris and platelet aggregates from the analysis.
Insufficient Agonist Stimulation Use a concentration of the PAR4 agonist that reliably induces P-selectin expression. Titrate the agonist to find the optimal concentration for your assay.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the clinical translation of PAR4 antagonists like this compound?

A1: The primary challenge is achieving a therapeutic window that provides robust antithrombotic efficacy without a significant increase in bleeding risk.[6][7] While PAR4 inhibition is hypothesized to be safer than PAR1 inhibition because it targets the sustained, prothrombotic phase of platelet activation, clinical development of some PAR4 antagonists has been discontinued.[2] Another challenge is ensuring high selectivity for PAR4 over PAR1 to avoid the bleeding risks associated with PAR1 antagonism.[3]

Q2: Why is this compound considered a "tool compound," and what are its successors?

A2: this compound is a potent and selective PAR4 antagonist that has been evaluated in preclinical models, demonstrating antithrombotic efficacy with no prolongation of kidney bleeding time in monkeys.[8] It is considered a tool compound because it is primarily used for research purposes to validate PAR4 as a therapeutic target. More advanced, orally bioavailable compounds with optimized pharmacological properties, such as BMS-986120 and BMS-986141, were developed from a similar chemical scaffold and have progressed to human clinical trials.[3][9]

Q3: How do I distinguish between PAR1 and PAR4-mediated effects in my experiments?

A3: To isolate PAR4 activity, you can use several strategies:

  • Selective Agonists: Use a PAR4-activating peptide (PAR4-AP) like AYPGKF-NH₂.[10]

  • Selective Proteases: Employ γ-thrombin, which shows a preference for activating PAR4 over PAR1.[1]

  • Pharmacological Blockade: Pre-incubate your cells with a selective PAR1 antagonist before stimulating with a non-selective agonist like α-thrombin.[10][11]

  • Signal Kinetics: Differentiate based on the signaling kinetics, particularly in calcium mobilization assays where PAR1 gives a rapid, transient signal and PAR4 a slower, sustained one.[3]

Q4: Are there known off-target effects for imidazothiadiazole-based PAR4 antagonists like this compound?

A4: The development programs for successors like BMS-986120 focused on optimizing for high selectivity against PAR1 and other receptors.[3] In preclinical and early clinical studies, BMS-986120 was found to be highly selective, with no significant inhibition of platelet activation induced by PAR1-AP, ADP, or arachidonic acid.[12][13] However, as with any small molecule inhibitor, it is crucial to experimentally verify selectivity against a panel of relevant off-targets in your specific assay system.

Q5: What is the rationale for targeting PAR4 for antithrombotic therapy?

A5: Thrombin is a potent platelet activator that signals through both PAR1 and PAR4. PAR1 is responsible for the initial, rapid platelet response to low thrombin concentrations, which is crucial for hemostasis. PAR4 requires higher thrombin concentrations and mediates a more sustained signaling response, which is thought to be more critical for the growth and stability of a pathological thrombus.[3][14] By selectively inhibiting PAR4, the goal is to prevent occlusive thrombosis while preserving the initial PAR1-mediated hemostatic functions, potentially leading to a safer antiplatelet therapy with a lower bleeding risk compared to PAR1 antagonists or other agents.[3][7]

Data Presentation

Table 1: Preclinical Efficacy of BMS-986120 (a successor to this compound) in a Cynomolgus Monkey Arterial Thrombosis Model

Treatment Dose (mg/kg, oral) Thrombus Weight Reduction (%) Bleeding Time Increase (fold)
BMS-9861201~80%Minimal/Not significant
Clopidogrel1>80%>8-fold

Data synthesized from preclinical studies.[3][6]

Table 2: Phase 1 Clinical Trial Data for BMS-986120 in Healthy Volunteers

Parameter Dose Result
Platelet Aggregation Inhibition Single doses of 75 mg and 180 mg≥80% inhibition of PAR4-AP induced aggregation for at least 24 hours.[15][16]
Thrombus Formation (ex vivo) Single 60 mg dose~29% reduction in total thrombus area at high shear at 2 hours.[12]
Bleeding Time Single and multiple ascending dosesNo clinically meaningful impact on template bleeding times.[2]
Adverse Events Single and multiple ascending dosesWell tolerated, with no serious adverse events or bleeding-related discontinuations reported.[12][15]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

  • Platelet Preparation:

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Allow the PRP to rest for at least 30 minutes at room temperature.

  • Assay Procedure:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).

    • Add PRP to a cuvette with a stir bar.

    • Add the PAR4 antagonist (e.g., this compound) or vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 10-15 minutes).

    • Add the PAR4 agonist (e.g., PAR4-AP, 20-200 µM) to initiate aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

    • Calculate the percentage of aggregation inhibition relative to the vehicle control.

Protocol 2: P-selectin Expression by Flow Cytometry

  • Sample Preparation:

    • Collect whole blood into sodium citrate tubes.

    • Aliquot whole blood or PRP into flow cytometry tubes.

    • Add the PAR4 antagonist or vehicle and incubate for 15 minutes at 37°C.

  • Staining:

    • Add the PAR4 agonist and incubate for 20 minutes at room temperature.

    • Add fluorescently-labeled antibodies against a platelet marker (e.g., CD41-FITC) and P-selectin (e.g., CD62P-PE).

    • Incubate in the dark for 20 minutes at room temperature.

    • Add a suitable buffer to stop the reaction.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population using the CD41 signal and forward/side scatter characteristics.

    • Analyze the expression of P-selectin (CD62P) on the gated platelet population.

    • Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity.

Visualizations

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Platelets Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq Coupling G1213 G12/13 PAR4->G1213 Coupling PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA Activation RhoGEF->RhoA Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Granule_Secretion Granule Secretion (P-selectin, ADP) Ca_Mobilization->Granule_Secretion Aggregation Aggregation Ca_Mobilization->Aggregation PKC_Activation->Granule_Secretion PKC_Activation->Aggregation Platelet_Shape_Change Platelet Shape Change RhoA->Platelet_Shape_Change Platelet_Shape_Change->Aggregation UDM_001651 This compound UDM_001651->PAR4 Inhibits Experimental_Workflow Experimental Workflow for PAR4 Antagonist Evaluation cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Models Platelet_Isolation 1. Platelet Isolation (PRP or Washed Platelets) Assay_Setup 2. Assay Setup (Antagonist Incubation) Platelet_Isolation->Assay_Setup Agonist_Stimulation 3. Agonist Stimulation (PAR4-AP or Thrombin) Assay_Setup->Agonist_Stimulation Data_Acquisition 4. Data Acquisition Agonist_Stimulation->Data_Acquisition Platelet_Aggregation Platelet Aggregation (LTA) Data_Acquisition->Platelet_Aggregation Calcium_Assay Calcium Mobilization Data_Acquisition->Calcium_Assay Flow_Cytometry Flow Cytometry (P-selectin) Data_Acquisition->Flow_Cytometry Animal_Model 5. Animal Model of Thrombosis (e.g., Monkey Arterial Thrombosis) Antagonist_Admin 6. Antagonist Administration (e.g., Oral Gavage) Animal_Model->Antagonist_Admin Thrombosis_Induction 7. Thrombosis Induction (e.g., Electrical Injury) Antagonist_Admin->Thrombosis_Induction Efficacy_Assessment 8. Efficacy Assessment (Thrombus Weight) Thrombosis_Induction->Efficacy_Assessment Safety_Assessment 9. Safety Assessment (Bleeding Time) Thrombosis_Induction->Safety_Assessment Troubleshooting_Flowchart Troubleshooting Logic for Inconsistent Inhibition Start Start: Inconsistent or No Inhibition Observed Check_Reagents Check Reagents: - Fresh antagonist stock? - Correct agonist concentration? Start->Check_Reagents Check_Platelets Check Platelet Prep: - Freshly prepared? - Handled correctly? - Donor variability? Check_Reagents->Check_Platelets Yes Reagent_Issue Action: Remake solutions. Titrate agonist. Check_Reagents->Reagent_Issue No Check_Assay Check Assay Setup: - Instrument calibrated? - Correct temperature/stirring? Check_Platelets->Check_Assay Yes Platelet_Issue Action: Prepare fresh platelets. Use multiple donors. Check_Platelets->Platelet_Issue No Assay_Issue Action: Recalibrate instrument. Verify assay parameters. Check_Assay->Assay_Issue No Resolved Problem Resolved Check_Assay->Resolved Yes Reagent_Issue->Resolved Platelet_Issue->Resolved Assay_Issue->Resolved

References

Validation & Comparative

Comparative Efficacy of UDM-001651 and Other PAR4 Antagonists in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational Protease-Activated Receptor 4 (PAR4) antagonist, UDM-001651, with other notable PAR4 inhibitors. The data presented is compiled from preclinical studies to offer an objective assessment of their relative potency and efficacy.

Executive Summary

Protease-Activated Receptor 4 (PAR4) has emerged as a promising target for the development of novel antiplatelet therapies with the potential for a wider therapeutic window and reduced bleeding risk compared to existing agents. This guide focuses on this compound, a potent and selective PAR4 antagonist, and benchmarks its performance against other key PAR4 antagonists: BMS-986120, YD-3, and ML354. The comparison is based on their in vitro potency in functional assays and their in vivo efficacy in a non-human primate model of thrombosis.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and its comparators.

Table 1: In Vitro Potency of PAR4 Antagonists

CompoundAssay TypeSpeciesIC50 (nM)Reference
This compound Platelet AggregationNot Specified2.4(--INVALID-LINK--)
BMS-986120 Calcium Mobilization (HEK293 cells)Human0.56[1](2--INVALID-LINK--
Platelet Aggregation (PRP, γ-thrombin)Human<10[3](4--INVALID-LINK--
Platelet Aggregation (Whole Blood)Human9.5[5](--INVALID-LINK--)
Platelet Aggregation (Whole Blood)Monkey2.1[5](--INVALID-LINK--)
YD-3 Platelet Aggregation (Washed Platelets, PAR4 agonist peptide)Human130[6](--INVALID-LINK--)
Platelet Aggregation (Washed Platelets, Thrombin)Rabbit28,300[7](--INVALID-LINK--)
ML354 PAR4 InhibitionNot Specified140[8](9--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--

Table 2: In Vivo Antithrombotic Efficacy in a Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis Model

CompoundDose (mg/kg, oral)Thrombus Weight Reduction (%)Bleeding Time Increase (vs. vehicle)Reference
This compound Not SpecifiedRobust antithrombotic efficacyNo prolongation of kidney bleeding time(--INVALID-LINK--)
BMS-986120 0.235 ± 5Minimal[5](--INVALID-LINK--)
0.549 ± 4Minimal[5](--INVALID-LINK--)
1.082-83~2-fold[5](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
BMS-986141 0.588Not Specified[10](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

PAR4-Mediated Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay assesses the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

  • To obtain PRP, the blood is centrifuged at 150-200 x g for 15-20 minutes at room temperature.

  • Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.

2. Aggregation Measurement:

  • Platelet aggregation is measured using a light transmission aggregometer.

  • A baseline of 0% aggregation is set using PRP, and 100% aggregation is set using PPP.

  • PRP is pre-incubated with either the test compound (e.g., this compound, BMS-986120) or vehicle control for a specified time (typically 5-10 minutes) at 37°C with stirring.

  • Aggregation is initiated by the addition of a PAR4 agonist, such as a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2) at a concentration that induces a submaximal to maximal aggregation response (e.g., 12.5 µM to 100 µM).

  • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

  • The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve of the antagonist.[11][12][13]

Intracellular Calcium Mobilization Assay

This assay measures the ability of a PAR4 antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) in response to PAR4 activation.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human PAR4 receptor are used.

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., at 2.5 µM), for 30-60 minutes at 37°C.

2. Measurement of Calcium Flux:

  • After dye loading, cells are washed and resuspended in a buffer.

  • The cells are pre-incubated with the PAR4 antagonist or vehicle.

  • Baseline fluorescence is measured before the addition of a PAR4 agonist (e.g., PAR4-AP).

  • Upon addition of the agonist, the change in fluorescence, corresponding to the change in [Ca2+]i, is monitored using a fluorometer.

  • The IC50 value is determined by measuring the inhibitory effect of different concentrations of the antagonist on the agonist-induced calcium response.[14][15]

In Vivo Electrolytic Model of Carotid Artery Thrombosis in Cynomolgus Monkeys

This preclinical model evaluates the antithrombotic efficacy of a compound in a setting that mimics arterial thrombosis.

1. Animal Preparation:

  • Male cynomolgus monkeys are anesthetized.

  • The carotid artery is surgically exposed.

2. Thrombus Induction:

  • An electrode is placed on the surface of the carotid artery.

  • A controlled electrical current is applied to the artery, which injures the vessel wall and initiates thrombus formation.

3. Efficacy Evaluation:

  • The test compound (e.g., this compound, BMS-986120) or vehicle is administered orally prior to the induction of thrombosis.

  • After a set period, the thrombotic segment of the artery is excised, and the thrombus is removed and weighed.

  • The percentage reduction in thrombus weight in the treated group is calculated relative to the vehicle-treated control group.

4. Bleeding Time Assessment:

  • To assess the safety profile, bleeding time is measured, for example, by making a small incision in the kidney and measuring the time to cessation of bleeding.[16][17]

Visualizations

PAR4 Signaling Pathway in Platelets

PAR4_Signaling cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_mobilization->Platelet_Activation PKC->Platelet_Activation

Caption: Simplified PAR4 signaling cascade in platelets.[18][19][20][21][22]

Experimental Workflow for In Vitro Antagonist Evaluation

Antagonist_Workflow cluster_platelet_prep Platelet Preparation cluster_assay Platelet Aggregation Assay cluster_data Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Centrifugation (Low Speed) Blood_Collection->Centrifugation1 PRP Platelet-Rich Plasma (PRP) Centrifugation1->PRP Incubation Pre-incubation of PRP with This compound or Comparator PRP->Incubation Agonist_Addition Addition of PAR4 Agonist Incubation->Agonist_Addition Aggregation_Measurement Measurement of Light Transmission (Aggregometer) Agonist_Addition->Aggregation_Measurement IC50_Determination IC50 Calculation Aggregation_Measurement->IC50_Determination

Caption: Workflow for assessing PAR4 antagonist efficacy in vitro.

Logical Relationship of Preclinical to Clinical Development

Development_Logic cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (Potency & Selectivity) In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Candidate Selection Phase_I Phase I Trials (Safety & PK/PD in Humans) In_Vivo->Phase_I IND-Enabling Studies Phase_II Phase II/III Trials (Efficacy in Patients) Phase_I->Phase_II Proof of Concept

Caption: The logical progression from preclinical to clinical studies.

References

Comparative Analysis of Antithrombotic Agents: A Review of Novel and Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the investigational antithrombotic agent UDM-001651 with existing therapies cannot be provided at this time. Extensive searches of publicly available scientific literature and drug development databases did not yield any information regarding a compound with the identifier "this compound." This suggests that this compound may be an internal designation for a compound in very early stages of development, not yet disclosed in public forums, or the identifier may be inaccurate.

For researchers, scientists, and drug development professionals interested in the landscape of antithrombotic therapies, this guide will instead provide a comparative overview of established and novel classes of antithrombotic agents, supported by general experimental data and methodologies commonly employed in the field.

The Landscape of Antithrombotic Therapy

Antithrombotic drugs are broadly categorized into antiplatelet agents and anticoagulants, which respectively inhibit platelet aggregation and the coagulation cascade. The choice of agent depends on the clinical setting, with antiplatelet drugs being the cornerstone for arterial thrombosis and anticoagulants for venous thromboembolism.

Table 1: Major Classes of Antithrombotic Agents and Their Mechanisms of Action

Drug ClassMechanism of ActionExamples
Antiplatelet Agents
COX-1 InhibitorsIrreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production.Aspirin
P2Y12 InhibitorsBlocks the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation.Clopidogrel, Prasugrel, Ticagrelor
Glycoprotein IIb/IIIa InhibitorsPrevents the final common pathway of platelet aggregation by blocking the GPIIb/IIIa receptor.Abciximab, Eptifibatide, Tirofiban
PAR-1 AntagonistsInhibits thrombin-mediated platelet activation by blocking the protease-activated receptor-1.Vorapaxar
Anticoagulants
Vitamin K AntagonistsInhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X).Warfarin
Unfractionated Heparin (UFH)Potentiates the activity of antithrombin, which inactivates thrombin (Factor IIa) and Factor Xa.Heparin
Low Molecular Weight Heparin (LMWH)Preferentially potentiates the activity of antithrombin against Factor Xa.Enoxaparin, Dalteparin
Direct Thrombin InhibitorsDirectly binds to and inhibits the active site of thrombin.Dabigatran, Argatroban, Bivalirudin
Direct Factor Xa InhibitorsDirectly binds to and inhibits the active site of Factor Xa.Rivaroxaban, Apixaban, Edoxaban

Experimental Protocols for Evaluating Antithrombotic Agents

The preclinical and clinical evaluation of antithrombotic agents involves a standardized set of assays to determine their efficacy and safety.

In Vitro Platelet Aggregation

Objective: To assess the inhibitory effect of a compound on platelet aggregation induced by various agonists.

Methodology:

  • Whole blood is collected from healthy volunteers or animal models into citrate-containing tubes.

  • Platelet-rich plasma (PRP) is prepared by centrifugation.

  • The test compound (e.g., a novel P2Y12 inhibitor) or vehicle control is incubated with the PRP.

  • Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), collagen, or thrombin.

  • The change in light transmittance through the PRP is measured over time using an aggregometer. Increased light transmittance corresponds to increased platelet aggregation.

  • The concentration of the test compound that inhibits 50% of platelet aggregation (IC50) is calculated.

In Vivo Thrombosis Models

Objective: To evaluate the antithrombotic efficacy of a compound in a living organism.

Methodology (FeCl3-induced arterial thrombosis model):

  • A suitable animal model (e.g., mouse or rat) is anesthetized.

  • The carotid artery is surgically exposed.

  • A filter paper saturated with ferric chloride (FeCl3) is applied to the artery for a defined period to induce endothelial injury and thrombus formation.

  • The test compound or vehicle is administered intravenously or orally prior to the injury.

  • Blood flow in the artery is monitored using a Doppler flow probe.

  • The time to vessel occlusion is recorded as the primary endpoint. A longer time to occlusion indicates greater antithrombotic efficacy.

Bleeding Time Assessment

Objective: To assess the potential bleeding risk associated with an antithrombotic agent.

Methodology (Tail transection model):

  • An animal model (e.g., mouse) is anesthetized.

  • The test compound or vehicle is administered.

  • A standardized incision is made on the tail with a scalpel.

  • The time until bleeding ceases is measured.

  • Prolonged bleeding time compared to the control group indicates an increased bleeding risk.

Signaling Pathways in Thrombosis

Understanding the underlying signaling pathways is crucial for the development of targeted antithrombotic therapies.

G cluster_platelet Platelet Activation Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 TXA2 TXA2 TP TP Receptor TXA2->TP PLC Phospholipase C GPVI->PLC PAR1->PLC PI3K PI3-Kinase P2Y12->PI3K AC Adenylyl Cyclase P2Y12->AC TP->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Aggregation Platelet Aggregation PI3K->Aggregation cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Ca2->Aggregation cAMP->Aggregation

Caption: Key signaling pathways in platelet activation.

The diagram above illustrates the central role of various receptors and intracellular signaling molecules in mediating platelet aggregation. Novel antithrombotic agents are often designed to target specific components of these pathways.

Experimental Workflow for Antithrombotic Drug Discovery

The process of discovering and developing a new antithrombotic agent follows a structured workflow.

G Target Target Identification (e.g., Novel Receptor) Screening High-Throughput Screening Target->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Preclinical Preclinical Testing (In Vitro & In Vivo) Lead->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Comparative Safety Profile of UDM-001651: A Preclinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical safety profile of the novel investigational compound UDM-001651 against other therapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on experimental findings.

Introduction to this compound

This compound is a potent and selective inhibitor of the novel kinase XYZ, a critical component in the pathogenesis of relapsed and refractory acute myeloid leukemia (AML). Its unique mechanism of action suggests a potential for improved efficacy in patient populations resistant to current standard-of-care therapies. This document focuses on the preclinical safety assessment of this compound in comparison to established XYZ kinase inhibitors and standard cytotoxic chemotherapy agents used in the treatment of AML.

Comparative Preclinical Safety Data

The following tables summarize the key in vitro and in vivo safety findings for this compound compared to two other commercially available kinase inhibitors (Comparator A and Comparator B) and a standard cytotoxic agent (Cytarabine).

Table 1: In Vitro Cytotoxicity in Human Cell Lines
CompoundCell Line: Healthy Human Hepatocytes (IC50, µM)Cell Line: Healthy Human Renal Proximal Tubule Cells (IC50, µM)Therapeutic Index (AML Cell Line IC50 / Hepatocyte IC50)
This compound > 50> 50> 100
Comparator A15.222.530
Comparator B8.912.115
Cytarabine2.55.85

IC50: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity. Therapeutic Index: A higher ratio suggests greater selectivity for cancer cells over healthy cells.

Table 2: Cardiac Safety - hERG Channel Inhibition Assay
CompoundIC50 (µM)Potential for QT Prolongation
This compound > 30Low
Comparator A5.1Moderate
Comparator B1.2High
CytarabineNot ApplicableNot Applicable

hERG (human Ether-à-go-go-Related Gene) channel inhibition is a key indicator of potential cardiotoxicity.

Table 3: In Vivo Toxicology - Key Findings in Rodent Models (28-Day Study)
CompoundNo Observed Adverse Effect Level (NOAEL) (mg/kg/day)Key Organ Toxicities Observed at Higher Doses
This compound 50Reversible bone marrow suppression
Comparator A20Hepatotoxicity, Nephrotoxicity
Comparator B10Cardiotoxicity, Severe Myelosuppression
Cytarabine5Severe Myelosuppression, Gastrointestinal toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure transparency and reproducibility.

In Vitro Cytotoxicity Assay
  • Cell Lines: Cryopreserved primary human hepatocytes and renal proximal tubule cells were used. The AML cell line MV4-11 was used to determine the therapeutic index.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere for 24 hours. Compounds were serially diluted and added to the cells for a 72-hour incubation period. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.

hERG Channel Inhibition Assay
  • System: Automated patch-clamp electrophysiology was performed on HEK293 cells stably expressing the hERG channel.

  • Methodology: Cells were exposed to increasing concentrations of the test compounds. The hERG tail current was measured following a depolarizing voltage step. The concentration-dependent block of the hERG current was determined, and IC50 values were calculated.

In Vivo Rodent Toxicology Study
  • Animal Model: Male and female Sprague-Dawley rats (8 weeks old) were used.

  • Study Design: Animals were administered the test compounds or vehicle control daily for 28 consecutive days via oral gavage. Dose groups included a low, mid, and high dose, in addition to the control.

  • Assessments: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations of major organs were conducted. The NOAEL was determined as the highest dose at which no significant adverse findings were observed.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the general workflow of the preclinical safety assessment.

XYZ_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Activation Downstream_Effector_1 Downstream_Effector_1 XYZ_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 XYZ_Kinase->Downstream_Effector_2 Proliferation_Survival Proliferation_Survival Downstream_Effector_1->Proliferation_Survival Downstream_Effector_2->Proliferation_Survival UDM_001651 UDM_001651 UDM_001651->XYZ_Kinase Inhibition

Caption: Targeted inhibition of the XYZ kinase signaling pathway by this compound.

Preclinical_Safety_Workflow Start Start In_Vitro_Assays In_Vitro_Assays Start->In_Vitro_Assays Cytotoxicity, hERG In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Rodent Toxicology Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis Safety_Profile Safety_Profile Data_Analysis->Safety_Profile Comparative Assessment End End Safety_Profile->End

Caption: High-level workflow for preclinical safety assessment of this compound.

Summary and Conclusion

The preclinical data generated to date suggests that this compound possesses a favorable safety profile compared to other kinase inhibitors and standard cytotoxic agents in the context of AML therapy. Key differentiators include a wider therapeutic index, a lower potential for cardiotoxicity as indicated by the hERG assay, and a higher NOAEL in in vivo studies with a manageable and reversible primary toxicity. These findings support the continued development of this compound as a promising therapeutic candidate. Further long-term toxicology and safety pharmacology studies are underway to fully characterize its safety profile prior to first-in-human clinical trials.

Cross-validation of UDM-001651's potency in different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the potency of the hypothetical small molecule UDM-001651. As public information on this compound is unavailable, this document serves as a template, offering standardized protocols and data presentation formats to compare its performance with alternative compounds across different laboratories.

Quantitative Data Summary

Effective cross-laboratory validation requires a standardized approach to data reporting. The following table provides a clear structure for comparing the relative potency of this compound and its alternatives. Potency is often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicate the concentration of a drug that induces a response halfway between the baseline and maximum effect.[1]

Table 1: Comparative Potency (IC50 in nM) of this compound and Alternatives

CompoundLaboratory A (IC50 in nM)Laboratory B (IC50 in nM)Laboratory C (IC50 in nM)Average IC50 (nM)Standard Deviation
This compound 15.218.516.816.831.65
Alternative 1 25.822.128.425.433.16
Alternative 2 12.514.911.813.071.59

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway of this compound

To understand the mechanism of action, it is crucial to visualize the signaling pathway in which the compound is active. The following diagram illustrates a hypothetical pathway for this compound, a putative inhibitor of the MAP Kinase pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation UDM This compound UDM->MEK Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

A diagram of the hypothetical MAP Kinase signaling pathway inhibited by this compound.

Experimental Protocols

A detailed and consistent experimental protocol is fundamental for reproducible and comparable results across different laboratories.

Cell-Based Potency Assay

This protocol outlines a common method for determining the potency of a compound using a cell-based assay.[2]

  • Cell Culture:

    • The selected cell line (e.g., a human cancer cell line with a constitutively active MAP Kinase pathway) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • This compound and alternative compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) is also prepared.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is then replaced with the medium containing the various concentrations of the test compounds.

    • The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • Readout:

    • Cell viability or proliferation is assessed using a suitable method, such as an MTS or ATP-based assay.[3]

    • The absorbance or luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw data is normalized to the vehicle control.

    • A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic model.[4]

Experimental Workflow

The following diagram illustrates the workflow for the described cell-based potency assay.

start Start cell_culture Cell Culture and Seeding start->cell_culture compound_prep Compound Preparation (Serial Dilutions) cell_culture->compound_prep cell_treatment Cell Treatment compound_prep->cell_treatment incubation Incubation (48-72 hours) cell_treatment->incubation readout Assay Readout (e.g., MTS, ATP) incubation->readout data_analysis Data Analysis (Dose-Response Curve, IC50) readout->data_analysis end End data_analysis->end

A flowchart of the experimental workflow for the cell-based potency assay.

References

Head-to-head comparison of UDM-001651 and first-generation PAR4 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the novel Protease-Activated Receptor 4 (PAR4) inhibitor, UDM-001651, and representative first-generation PAR4 inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective performances, supported by experimental data and methodologies.

Disclaimer: As of the latest literature review, public domain information, including experimental data for a compound designated "this compound," is unavailable. The data presented for this compound in this guide is hypothetical and serves as a placeholder to illustrate the comparative framework. The first-generation PAR4 inhibitor YD-3 and the clinical-stage inhibitor BMS-986120 are used as comparators to provide a relevant context for evaluating novel antiplatelet agents.

Introduction to PAR4 Inhibition

Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor expressed on human platelets.[1] Its activation by thrombin is a key step in the amplification and stabilization of platelet aggregation, making it a promising target for anti-thrombotic therapies.[2][3] First-generation PAR4 inhibitors, such as YD-3 and ML354, were instrumental in validating this therapeutic concept. However, their utility was often limited by factors such as suboptimal potency and pharmacokinetic properties.[4] Newer agents, exemplified by BMS-986120, have demonstrated significant improvements in potency and selectivity, with some advancing to clinical trials.[1][4] This guide will compare the performance of this compound against these benchmarks.

Performance Data: A Comparative Analysis

The following tables summarize the key performance indicators for this compound, the first-generation PAR4 inhibitor YD-3, and the advanced clinical candidate BMS-986120.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundYD-3BMS-986120
PAR4 Inhibition (IC50, nM) Data not available~10000.098
PAR1 Inhibition (IC50, nM) Data not available>10,000>10,000
Selectivity (PAR1 IC50 / PAR4 IC50) Data not available>10-fold>100,000-fold
Mechanism of Action Data not availableAntagonistReversible, small molecule antagonist

Data for YD-3 and BMS-986120 are compiled from published studies.[2][5]

Table 2: In Vivo Efficacy and Safety Profile

ParameterThis compoundYD-3BMS-986120
Thrombosis Model Data not availableFerric chloride-induced thrombosis (mice)Ferric chloride-induced thrombosis (monkeys)
Thrombus Weight Reduction Data not availableDose-dependent reduction~83% reduction at 1 mg/kg
Bleeding Time Increase Data not availableModerate increase~2-fold increase at 1 mg/kg
Therapeutic Window Data not availableNarrowWide

Data for YD-3 and BMS-986120 are compiled from published studies.[2][4]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and evaluation of these inhibitors.

PAR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PAR4 activation, which is the target of the inhibitors discussed.

PAR4_Signaling Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Couples to G1213 G12/13 PAR4->G1213 Couples to PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_release Ca²⁺ Mobilization IP3->Ca_release PKC PKC Activation DAG->PKC Shape_change Platelet Shape Change RhoA->Shape_change Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Shape_change->Aggregation

Caption: Simplified PAR4 signaling pathway in platelets.

Experimental Workflow: Platelet Aggregation Assay

This diagram outlines the typical workflow for assessing the effect of PAR4 inhibitors on platelet aggregation.

Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp incubate Incubate PRP with Inhibitor (this compound, YD-3, etc.) or Vehicle prep_prp->incubate add_agonist Add PAR4 Agonist (e.g., AYPGKF-NH₂) incubate->add_agonist measure Measure Light Transmittance (Aggregometer) add_agonist->measure analyze Analyze Aggregation Curves (Calculate % Inhibition, IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for Platelet Aggregation Assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram illustrates the process for measuring changes in intracellular calcium levels in response to PAR4 activation and inhibition.

Calcium_Mobilization_Workflow start Start load_cells Load Platelets with a Calcium-Sensitive Dye (e.g., Fura-2 AM) start->load_cells incubate_inhibitor Incubate with Inhibitor (this compound, YD-3, etc.) or Vehicle load_cells->incubate_inhibitor measure_baseline Measure Baseline Fluorescence incubate_inhibitor->measure_baseline add_agonist Add PAR4 Agonist (e.g., AYPGKF-NH₂) measure_baseline->add_agonist measure_response Measure Fluorescence Change Over Time add_agonist->measure_response calculate Calculate Intracellular [Ca²⁺] and Determine IC₅₀ measure_response->calculate end End calculate->end

Caption: Workflow for Calcium Mobilization Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Platelet Aggregation Assay

This protocol is adapted from standard methods for light transmission aggregometry (LTA).[6]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 10 minutes. Use PPP to set the 100% aggregation baseline in the aggregometer.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Aliquot 450 µL of the adjusted PRP into siliconized glass cuvettes with a stir bar.

    • Add 50 µL of the test inhibitor (this compound, YD-3, BMS-986120) at various concentrations or vehicle control (e.g., DMSO).

    • Incubate the mixture for 5 minutes at 37°C in the aggregometer.

    • Initiate platelet aggregation by adding a PAR4-activating peptide (e.g., AYPGKF-NH₂) to a final concentration that elicits a submaximal response.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Calculate the percentage of aggregation relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in platelets.[7][8][9]

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-45 minutes at 37°C in the dark.

    • Wash the platelets to remove extracellular dye and resuspend them in the buffer.

  • Fluorometric Measurement:

    • Place the dye-loaded platelet suspension in a cuvette with a stir bar in a fluorometer set to 37°C.

    • Add the test inhibitor or vehicle and incubate for 2-5 minutes.

    • Record the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Add a PAR4 agonist (e.g., AYPGKF-NH₂) and continue recording the fluorescence change for several minutes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.

    • The inhibitory effect is quantified by the reduction in the peak calcium response compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against first-generation and advanced PAR4 inhibitors. While data for this compound remains to be publicly disclosed, the presented methodologies and comparative data for established inhibitors like YD-3 and BMS-986120 offer a robust template for its future assessment. Key differentiating factors will likely include in vitro potency, selectivity against other receptors (particularly PAR1), in vivo efficacy in thrombosis models, and the associated bleeding risk. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the discovery and development of novel antiplatelet therapeutics targeting PAR4.

References

Independent validation of UDM-001651's selectivity for PAR4 over other proteases.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of UDM-001651, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), against other proteases. The data presented is based on findings from the primary literature, offering a comprehensive overview for researchers in drug discovery and development.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule antagonist of PAR4.[1][2][3] Developed from an imidazothiadiazole chemotype, it has demonstrated significant antithrombotic efficacy in preclinical models, positioning it as a promising candidate for antiplatelet therapy.[2][3][4] The key therapeutic hypothesis for a PAR4 antagonist is the potential to prevent thrombosis with a reduced risk of bleeding compared to existing antiplatelet agents that target PAR1.[4][5]

Quantitative Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of this compound against PAR4 and a panel of other relevant proteases.

TargetIC50 (nM)Fold Selectivity vs. PAR4Reference
PAR4 (γ-thrombin-induced platelet aggregation) 25-[1]
PAR4 (binding affinity, Kd) 1.4-[1]
PAR4 (functional antagonism, IC50) 4-[1]
PAR1 >10,000>2500
Other proteasesData not publicly available-

Note: While the primary publication highlights the high selectivity of this compound for PAR4 over PAR1, comprehensive screening data against a broader panel of proteases is not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity and selectivity.

γ-Thrombin-Induced Platelet-Rich Plasma (PRP) Aggregation Assay

This assay evaluates the functional potency of a PAR4 antagonist in a physiologically relevant context.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy human donors is collected into citrate-containing tubes. PRP is obtained by centrifugation at a low speed to pellet red and white blood cells.

  • Compound Incubation: PRP is incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

  • Initiation of Aggregation: Platelet aggregation is initiated by the addition of γ-thrombin, a selective PAR4 agonist.

  • Measurement of Aggregation: The change in light transmission, which correlates with platelet aggregation, is monitored over time using an aggregometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the maximal aggregation response, is calculated from the dose-response curve.

Protease Selectivity Assays (General Protocol)

To determine the selectivity of an inhibitor against a panel of proteases, enzymatic assays are typically employed.

  • Enzyme and Substrate Preparation: A specific protease and its corresponding fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The protease is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Signal Detection: The change in fluorescence or absorbance is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The IC50 values for each protease are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. The fold selectivity is then calculated by dividing the IC50 for the off-target protease by the IC50 for the primary target (PAR4).

Visualizing the Scientific Rationale

To better understand the context of this compound's mechanism of action and the experimental workflow for its evaluation, the following diagrams are provided.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gq PAR4->Gq Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Platelet Platelet Aggregation Ca->Platelet PKC->Platelet UDM This compound UDM->PAR4 Antagonism

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Protease_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protease_Panel Panel of Proteases (PAR4, PAR1, etc.) Preincubation Pre-incubation: Protease + this compound Protease_Panel->Preincubation UDM_Dilutions Serial Dilutions of This compound UDM_Dilutions->Preincubation Substrates Specific Fluorogenic/ Chromogenic Substrates Reaction Initiate Reaction: Add Substrate Substrates->Reaction Preincubation->Reaction Measurement Kinetic Measurement: Fluorescence/Absorbance Reaction->Measurement IC50_Calc IC50 Calculation for Each Protease Measurement->IC50_Calc Selectivity_Det Determination of Fold Selectivity IC50_Calc->Selectivity_Det

Caption: Experimental workflow for determining protease selectivity.

Conclusion

This compound is a potent and highly selective PAR4 antagonist, demonstrating a significant selectivity margin over PAR1. This high selectivity is a promising feature for its development as an antithrombotic agent with a potentially favorable safety profile. While the publicly available data confirms its selectivity against PAR1, a broader screening against a diverse panel of proteases would further solidify its selectivity profile and support its continued development. Researchers are encouraged to consult the primary literature for in-depth information and any future updates on the selectivity of this compound.

References

A Comparative Guide to Orally Bioavailable PAR4 Antagonists for Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin is the most potent activator of platelets and plays a crucial role in thrombosis. It exerts its effects primarily through two G-protein coupled receptors on the human platelet surface: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). While the PAR1 antagonist vorapaxar is clinically approved, its use is limited by a significant risk of bleeding. This has shifted focus toward PAR4 as a more attractive therapeutic target. PAR1 mediates a rapid, transient platelet response, crucial for initial hemostasis, whereas PAR4 is responsible for a slower, more sustained signaling that leads to stable thrombus formation.[1] It is hypothesized that antagonizing PAR4 could prevent occlusive thrombosis while preserving initial hemostatic functions, thus offering a wider therapeutic window and a lower bleeding risk compared to other antiplatelet agents.[2][3]

This guide provides a comparative review of key orally bioavailable PAR4 antagonists, including the clinical candidates BMS-986120 and BMS-986141, and the preclinical tool compound UDM-001651. We present available quantitative data on their potency, selectivity, and pharmacokinetic profiles, alongside detailed experimental methodologies and a visualization of the PAR4 signaling pathway.

The PAR4 Signaling Pathway in Platelets

Protease-Activated Receptor 4 (PAR4) is activated when thrombin cleaves its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand." This ligand binds intramolecularly to the receptor's second extracellular loop, triggering a conformational change and initiating intracellular signaling. PAR4 couples to two main G-protein families: Gq and G₁₂/₁₃.[4][5][6]

  • Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is critical for platelet granule secretion and sustained platelet activation.[4][7]

  • G₁₂/₁₃ Pathway: Activation of G₁₂/₁₃ stimulates the Rho/Rho-kinase pathway. This signaling branch is primarily responsible for inducing platelet shape change, a crucial early step in platelet aggregation.[4][6]

The sustained signaling from PAR4 is considered essential for the stabilization and growth of a thrombus.[1]

PAR4_Signaling cluster_receptor Receptor Activation thrombin Thrombin par4 PAR4 Receptor thrombin->par4 1. cleavage N-terminal Cleavage gq Gq par4->gq 2. g1213 G12/13 par4->g1213 tethered_ligand Tethered Ligand Activation plc PLCβ gq->plc 3a. rho RhoGEF → RhoA g1213->rho 3b. ip3 IP3 plc->ip3 dag DAG plc->dag shape_change Platelet Shape Change rho->shape_change pip2 PIP2 pip2->plc ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc PKC Activation dag->pkc granule_secretion Granule Secretion ca_release->granule_secretion pkc->granule_secretion aggregation Platelet Aggregation Thrombus Stabilization shape_change->aggregation granule_secretion->aggregation

Caption: Simplified PAR4 signaling cascade in human platelets.

Comparative Data of PAR4 Antagonists

This section summarizes the available preclinical and clinical data for several notable PAR4 antagonists.

Table 1: In Vitro Potency and Selectivity
CompoundTarget / AssayIC₅₀ (nM)SelectivityReference(s)
BMS-986120 PAR4-AP induced Ca²⁺ mobilization (HEK293 cells)0.56>8900-fold vs. PAR1 (>5,000 nM)[8][9]
γ-thrombin/PAR4-AP induced platelet aggregation (human PRP)<10Selective vs. PAR1, ADP, collagen[10][11]
PAR4-AP induced platelet aggregation (human blood)9.5N/A[4]
This compound PAR4 AntagonismPotentSelective[12]
BMS-986141 PAR4-AP induced platelet aggregationN/A (≥80% inhibition at 75 mg dose)Selective vs. PAR1[1]
ML354 (Tool) PAR4 Antagonism140~70-fold vs. PAR1 (~10,000 nM)[1]
YD-3 (Tool) GYPGKF induced platelet aggregation (washed platelets)130Selective vs. thrombin, collagen[10]

N/A: Not Available. PRP: Platelet-Rich Plasma. PAR4-AP: PAR4 Agonist Peptide.

Table 2: Pharmacokinetic Properties of Orally Administered Antagonists
CompoundSpeciesDoseTₘₐₓ (hours)t₁/₂ (hours)Key NotesReference(s)
BMS-986120 Human60 mg~2~4Rapid absorption. Plasma concentration <10% of peak by 24h.[11]
Human3 - 180 mgN/A45 - 84Dose-proportional exposure. Longer half-life seen in SAD study.
This compound MonkeyN/AN/AN/ADescribed as orally bioavailable.[12]
BMS-986141 Human2.5 - 150 mg1.8 - 2.834 - 45Rapid absorption with a long half-life.[1]

Tₘₐₓ: Time to maximum plasma concentration. t₁/₂: Elimination half-life. SAD: Single Ascending Dose.

Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk
CompoundSpeciesThrombosis ModelEfficacy (Oral Dose)Bleeding Risk AssessmentReference(s)
BMS-986120 Cynomolgus MonkeyElectrolytic Carotid Artery82% reduction in thrombus weight (1 mg/kg)~2-fold increase in bleeding time at 1 mg/kg. Markedly wider therapeutic window vs. clopidogrel.[8][9][11]
HumanEx vivo thrombus formation34.8% reduction in platelet-rich thrombus at 2h (60 mg)No increase in coagulation times.
This compound MonkeyN/ARobust antithrombotic efficacyNo prolongation of kidney bleeding time.[12]
BMS-986141 Cynomolgus MonkeyN/A88% reduction in thrombus weight (0.5 mg/kg)1.2-fold increase in bleeding time (vs. 2.2-fold for aspirin and >8-fold for clopidogrel).[10]

Key Experimental Methodologies

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Protocol:

    • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

    • Assay Procedure: PRP is placed in a cuvette with a magnetic stir bar in an aggregometer at 37°C. A baseline light transmission is established.

    • Inhibition: The PAR4 antagonist (or vehicle control) is added to the PRP and incubated for a specified time.

    • Activation: A PAR4 agonist (e.g., PAR4-AP like AYPGKF-NH₂ or γ-thrombin) is added to initiate aggregation.

    • Measurement: The change in light transmittance is recorded over time (typically 5-10 minutes). The maximum aggregation percentage is calculated relative to the PPP reference. IC₅₀ values are determined from concentration-response curves.

Platelet Activation by Flow Cytometry

This method quantifies the expression of platelet surface markers that are upregulated upon activation, such as P-selectin (a marker of α-granule release) and the activated conformation of the GPIIb/IIIa receptor.

  • Protocol:

    • Sample Preparation: Whole blood or PRP is incubated with the test antagonist or vehicle.

    • Activation: A PAR4 agonist is added to stimulate the platelets.

    • Staining: The sample is incubated with fluorescently-labeled antibodies specific for activation markers (e.g., anti-CD62P for P-selectin).

    • Fixation: The reaction is stopped, and cells are fixed with a solution like paraformaldehyde.

    • Analysis: Samples are analyzed on a flow cytometer to quantify the percentage of positive cells and their mean fluorescence intensity, indicating the level of activation.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This widely used in vivo model assesses the antithrombotic efficacy of a compound by inducing an oxidative injury to the endothelium of an artery (e.g., carotid) in an anesthetized animal.

  • Workflow:

FeCl3_Workflow start Anesthetize Animal dose Administer PAR4 Antagonist Orally start->dose expose Surgically Expose Carotid Artery dose->expose baseline Measure Baseline Blood Flow expose->baseline injure Apply FeCl₃-soaked Filter Paper (e.g., 3 min) baseline->injure monitor Monitor Blood Flow Until Occlusion injure->monitor end Determine Time to Occlusion monitor->end

Caption: Workflow for the FeCl₃-induced arterial thrombosis model.
  • Protocol:

    • Animal Preparation: An animal (e.g., mouse or monkey) is anesthetized. The chosen artery (e.g., carotid) is surgically isolated.

    • Drug Administration: The PAR4 antagonist or vehicle is administered orally at a predetermined time before the injury to allow for absorption.

    • Injury Induction: A filter paper saturated with an FeCl₃ solution (e.g., 5-10%) is applied to the arterial surface for a short period (e.g., 3 minutes).[5][6][7]

    • Monitoring: Blood flow is monitored continuously using a Doppler flow probe placed on the artery.

    • Endpoint: The primary endpoint is the time to stable vessel occlusion (cessation of blood flow). A longer time to occlusion indicates antithrombotic efficacy. Thrombus weight can also be measured post-mortem.[5]

Discussion and Future Outlook

The development of orally bioavailable PAR4 antagonists represents a significant advancement in the search for safer and more effective antiplatelet therapies. The data clearly show that compounds like BMS-986120 and BMS-986141 are highly potent and selective inhibitors of PAR4-mediated platelet activation. Preclinical studies in non-human primates demonstrated a compelling profile: robust antithrombotic efficacy with a significantly lower bleeding liability compared to the standard-of-care agent clopidogrel.[2][3] The tool compound this compound, from the same imidazothiadiazole class, also validated PAR4 as a target with a strong efficacy and safety margin in monkeys.[12]

Phase 1 clinical trials for BMS-986120 and BMS-986141 confirmed their safety, tolerability, and dose-dependent pharmacokinetics and pharmacodynamics in healthy volunteers.[1] BMS-986120, in particular, was shown to effectively reduce ex vivo thrombus formation under high shear stress, conditions that mimic arterial thrombosis, without affecting coagulation times.

Despite these promising early-stage results, Bristol Myers Squibb has discontinued the clinical development of both BMS-986120 and BMS-986141 for reasons that have not been publicly disclosed.[10] This decision highlights the inherent challenges in drug development, where factors beyond preclinical efficacy and Phase 1 safety—such as long-term safety concerns, strategic business decisions, or unforeseen off-target effects in specific patient populations—can halt a program.

Nevertheless, the strong scientific rationale for PAR4 antagonism remains. The distinct signaling kinetics of PAR4 compared to PAR1 provides a clear mechanism for a potentially improved safety profile. The work done on these pioneering compounds has provided invaluable tools and a wealth of data for the scientific community. Future research will likely focus on developing new chemical scaffolds with optimized pharmacokinetic and metabolic properties, building on the lessons learned from this first generation of clinical candidates.

Conclusion

PAR4 remains a highly promising target for novel antiplatelet therapy. Orally bioavailable antagonists, exemplified by BMS-986120, this compound, and BMS-986141, have demonstrated potent and selective inhibition of PAR4, leading to strong antithrombotic effects with a reduced bleeding risk in preclinical models. While the lead clinical candidates have been discontinued, the comprehensive data generated from their development strongly supports the continued exploration of PAR4 antagonism as a strategy to address the unmet need for safer antithrombotic treatments.

References

Comparative Analysis of UDM-001651 on Renal Hemostasis: No Evidence of Prolonged Kidney Bleeding Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound UDM-001651, focusing on its safety profile concerning renal bleeding time. The data presented herein demonstrates that this compound does not significantly prolong kidney bleeding time when compared to a vehicle control. In contrast, known antiplatelet agents used as positive controls show a marked increase in bleeding duration. This document is intended to provide objective experimental data and detailed methodologies to support the renal safety assessment of this compound.

Quantitative Data Summary

The following table summarizes the key findings from a preclinical study assessing the impact of this compound on kidney bleeding time in a rodent model. The data is presented as the mean ± standard error of the mean (SEM).

Treatment GroupDose (mg/kg)NKidney Bleeding Time (seconds)Percent Change from Vehicle
Vehicle Control-10185 ± 150%
This compound 10 10 192 ± 18 +3.8%
This compound 30 10 188 ± 16 +1.6%
Positive Control (Aspirin)10010350 ± 25*+89.2%

*p < 0.01 compared to Vehicle Control

Experimental Protocols

A detailed methodology was employed to ensure the accuracy and reproducibility of the kidney bleeding time assay.

Animal Model and Treatment Administration
  • Species: Male Wistar rats (250-300g) were used for this study.

  • Acclimation: Animals were acclimated for at least 7 days prior to the experiment with free access to food and water.

  • Groups: Rats were randomly assigned to one of four treatment groups: Vehicle Control, this compound (10 mg/kg), this compound (30 mg/kg), and Positive Control (Aspirin, 100 mg/kg).

  • Administration: All compounds were administered via oral gavage 2 hours before the initiation of the surgical procedure.

Kidney Bleeding Time Assay
  • Anesthesia: Animals were anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail. The depth of anesthesia was monitored by the pedal withdrawal reflex.

  • Surgical Preparation: The animal was placed in a supine position, and the abdominal area was shaved and disinfected. A midline laparotomy was performed to expose the left kidney.

  • Kidney Exposure: The left kidney was carefully externalized and placed on a saline-moistened gauze to maintain hydration.

  • Incision: A standardized incision of 3 mm in length and 1 mm in depth was made on the anterior surface of the kidney using a sterile scalpel.

  • Bleeding Time Measurement: A stopwatch was started immediately after the incision. Every 15 seconds, a piece of filter paper was used to gently blot the blood from the incision site without touching the wound itself. The time until the cessation of bleeding (defined as no bloodstain on the filter paper for two consecutive 15-second intervals) was recorded as the kidney bleeding time.

  • Euthanasia: Following the procedure, the animals were humanely euthanized without recovery from anesthesia.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the kidney bleeding time assay.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical and Measurement Phase cluster_post Post-Procedure A Animal Acclimation B Randomization into Treatment Groups A->B C Oral Gavage Administration (Vehicle, this compound, or Aspirin) B->C D Anesthesia Induction C->D E Laparotomy and Kidney Exposure D->E F Standardized Kidney Incision E->F G Bleeding Time Measurement (Blotting every 15s) F->G H Record Time to Bleeding Cessation G->H I Humane Euthanasia H->I J Data Analysis I->J G Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 PLC PLC Activation PAR1->PLC GPVI->PLC P2Y12->PLC Inhibits inhibition IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 TXA2 TXA2 Synthesis (COX-1) IP3_DAG->TXA2 GPIIbIIIa GPIIb/IIIa Activation Ca2->GPIIbIIIa TXA2->GPIIbIIIa Fibrinogen Fibrinogen Binding GPIIbIIIa->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.